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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of modern drug discovery and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds due to their ability to act as bioisosteres for benzene and pyridine rings while offering unique hydrogen-bonding profiles. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile, orthogonally protected building block.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the physicochemical nature of this molecule, explore the causality behind its reactivity, and provide field-validated, self-consistent protocols for its utilization in complex synthetic workflows.

Structural & Physicochemical Profiling

The synthetic utility of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is dictated by the electronic push-pull dynamics of its substituents. The pyrimidine core is inherently electron-deficient. However, the ethoxy (-OCH₂CH₃) group at C4 and the methylsulfanyl (-SCH₃) group at C2 donate electron density via resonance, partially stabilizing the ring. Conversely, the C5-carboxylic acid (-COOH) exerts a strong electron-withdrawing effect.

This specific arrangement allows for orthogonal functionalization : the carboxylic acid can be engaged in coupling reactions without disrupting the C2-methylsulfanyl group, which can later be activated for nucleophilic aromatic substitution (SₙAr).

Quantitative Data Summaries

The following tables synthesize the core identifiers, thermodynamic properties, and safety profiles of the compound, derived from authoritative chemical suppliers and [1].

Table 1: Molecular & Structural Identifiers

PropertyValue
IUPAC Name 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Synonyms 4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid
CAS Registry Number 84936-81-2
Molecular Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
InChI Key NQOQULVABMKPFQ-UHFFFAOYSA-N[1]

Table 2: Physicochemical & Safety Profile

ParameterDescription / Value
Physical Form Solid
Purity Standard ≥ 98%[1]
Storage Conditions 2-8°C, stored under nitrogen to prevent slow oxidation of the sulfide.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).
Predicted pKa (-COOH) ~3.5 - 4.2 (Typical for pyrimidine-5-carboxylic acids)
Predicted LogP ~1.8 - 2.2 (Moderately lipophilic, ideal for API synthesis)

Chemical Reactivity & Mechanistic Pathways

To effectively utilize this building block, one must understand the causality of its reactivity. The C2-methylsulfanyl group acts as a "masked" leaving group. Direct nucleophilic attack on the C2 position of this specific molecule is sluggish because the sulfide is a poor leaving group.

To functionalize the C2 position, chemists employ an Oxidation-Displacement Sequence . Oxidation of the sulfide to a sulfone (-SO₂CH₃) dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring and transforms the substituent into an excellent leaving group, enabling rapid SₙAr reactions.

G A 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid B C5 Amide Derivative A->B HATU, DIPEA, Amine (R-NH2) C C2 Sulfone Intermediate A->C mCPBA (Oxidation) D C2 Nucleophilic Substituted Pyrimidine C->D Nucleophile (Nu-), Heat

Fig 1: Chemoselective functionalization pathways for the pyrimidine core.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered to be self-validating systems, ensuring high yield and purity by addressing the specific chemical nuances of CAS 84936-81-2.

Protocol 1: C5-Carboxylic Acid Amide Coupling

Causality: HATU is selected over traditional EDC/HOBt systems due to its superior efficiency in forming the active HOAt ester. This minimizes epimerization and accelerates the reaction with sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Dissolution: Charge an oven-dried round-bottom flask with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (20-25°C) to ensure complete deprotonation of the acid.

  • Activation: Add HATU (1.2 equiv) portion-wise. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15-20 minutes.

  • Coupling: Introduce the desired primary or secondary amine (1.1 equiv). Stir at room temperature for 2-4 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

  • Washing & Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Step1 Step 1: Dissolution Substrate in anhydrous DMF Step2 Step 2: Activation Add HATU (1.2 eq) & DIPEA (3.0 eq) Step1->Step2 Step3 Step 3: Coupling Add Amine (1.1 eq), Stir at RT Step2->Step3 Step4 Step 4: Quench & Extract EtOAc / Sat. NaHCO3 / LiCl Wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2: Standardized workflow for C5-carboxylic acid amide coupling.

Protocol 2: C2-Methylsulfanyl Oxidation and SₙAr Displacement

Causality: To functionalize the C2 position, the inert methylsulfanyl group must be activated. Oxidation with m-CPBA converts it to a sulfone. The sulfone is highly electron-withdrawing, making the C2 carbon highly electrophilic and susceptible to attack by amines, alkoxides, or thiolates.

Step-by-Step Methodology:

  • Oxidation: Dissolve the pyrimidine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA (77% w/w, 2.2 equiv) portion-wise. The excess ensures complete oxidation to the sulfone, bypassing the less reactive sulfoxide intermediate. Stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted oxidant. Wash with saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Displacement (SₙAr): Dissolve the crude sulfone in THF or NMP. Add the desired nucleophile (e.g., an amine, 1.5 equiv) and a base (e.g., K₂CO₃ or DIPEA, 2.0 equiv).

  • Heating: Heat the mixture to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the final C2-substituted product via flash column chromatography.

Handling, Storage, and Safety

As with all specialized chemical building blocks, strict adherence to safety protocols is mandatory.

  • Storage: The compound must be stored at 2-8°C under an inert atmosphere (nitrogen or argon). Exposure to ambient air and light over prolonged periods can lead to premature, uncontrolled oxidation of the methylsulfanyl group.

  • Safety: The material is classified under GHS as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335). All manipulations, especially the weighing of the dry powder, should be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

Sources

Exploratory

Structural Elucidation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary The structural verification of highly functionalized heterocyclic compounds is a critical bottleneck in drug discovery and development. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 8493...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly functionalized heterocyclic compounds is a critical bottleneck in drug discovery and development. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) [1] represents a densely substituted pyrimidine scaffold frequently utilized as a building block for kinase inhibitors and antimetabolites. Due to the presence of multiple heteroatoms and quaternary carbons, confirming its exact regiochemistry requires a robust, self-validating analytical approach.

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By synthesizing fundamental magnetic resonance principles [3] with field-proven experimental protocols, this guide establishes a definitive workflow for spectral acquisition, mechanistic interpretation, and structural validation.

Molecular Architecture & Mechanistic Rationale

To accurately predict and assign the NMR spectra, one must first deconstruct the electronic environment of the molecule. The pyrimidine core is an electron-deficient aromatic system, further modulated by three distinct substituents: a methylsulfanyl group at C2, an ethoxy group at C4, and a carboxylic acid at C5.

Causality of Chemical Shifts
  • The C6 Aromatic Proton (¹H): The solitary proton at the C6 position is highly deshielded. This is caused by the combined electron-withdrawing (-I) effects of the adjacent N1 nitrogen and the meta-positioned C5 carboxylic acid. Consequently, this proton resonates downfield as a sharp singlet between 8.60 – 8.90 ppm .

  • The Pyrimidine Carbons (¹³C):

    • C2 (~173.0 ppm): Flanked by two highly electronegative nitrogen atoms and attached to a sulfur atom, this carbon experiences profound deshielding.

    • C4 (~168.0 ppm): Deshielded by the adjacent N3 nitrogen and the directly attached ethoxy oxygen.

    • C5 (~110.0 ppm): Counterintuitively, despite being attached to the electron-withdrawing carboxylic acid, C5 is relatively shielded. This is due to the strong mesomeric (+M) electron donation from the C4 ethoxy oxygen, which pushes electron density onto the C5 position via resonance.

  • The Exchangeable Proton (¹H): The carboxylic acid proton (-COOH) is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen, typically appearing as a broad singlet near 13.0 ppm .

Experimental Protocols: A Self-Validating System

A rigorously designed NMR experiment does not merely yield data; it creates a closed logical loop where the data validates itself. The following protocol ensures maximum resolution and quantitative reliability.

Step-by-Step Methodology: 1D and 2D NMR Acquisition
  • Sample Preparation (Solvent Selection):

    • Weigh 15–20 mg of the analyte.

    • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆ , 99.9% D).

    • Rationale: DMSO-d₆ is chosen over CDCl₃ because it readily solubilizes the polar carboxylic acid. Furthermore, as an aprotic solvent, it prevents rapid chemical exchange of the -COOH proton, locking it in the NMR timescale so it can be observed.

  • Instrument Tuning and Shimming:

    • Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer.

    • Perform automated or manual tuning/matching for the ¹H and ¹³C channels. Shim the Z1-Z5 gradients to achieve a line width of < 1.0 Hz for the residual solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard 90° pulse program.

    • Critical Parameter: Set the spectral width to at least 15 ppm to ensure the downfield carboxylic acid proton is not truncated. Use a relaxation delay (D1) of 1.5 seconds and acquire 16–32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using composite pulse proton decoupling.

    • Critical Parameter: Extend the relaxation delay (D1) to 2.5 – 3.0 seconds . Causality: The molecule contains four quaternary carbons (C2, C4, C5, C=O). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. A short D1 will cause these peaks to artificially diminish or disappear entirely.

  • 2D NMR Connectivity Mapping (The Validation Loop):

    • Acquire a ¹H-¹³C HSQC to map the C6-H, O-CH₂, S-CH₃, and C-CH₃ direct attachments.

    • Acquire a ¹H-¹³C HMBC (optimized for long-range couplings, J = 8 Hz). The HMBC serves as the ultimate self-validation tool: the C6 proton must show cross-peaks to C4, C5, and the carboxylate carbon, unequivocally proving the regiochemistry of the substituents.

Data Presentation

The following tables summarize the empirical assignments derived from reference spectral databases [2] and the mechanistic rationale outlined above.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
-COOH 12.80 – 13.20Broad Singlet (br s)-1HCarboxylic acid proton
C6-H 8.60 – 8.90Singlet (s)-1HPyrimidine aromatic proton
C4-OCH₂ 4.40 – 4.55Quartet (q)7.12HEthoxy methylene
C2-SCH₃ 2.50 – 2.60Singlet (s)-3HMethylsulfanyl
C4-OCH₂CH₃ 1.30 – 1.45Triplet (t)7.13HEthoxy methyl
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C2 172.0 – 174.0Quaternary (C)Pyrimidine C attached to -S
C4 167.0 – 169.0Quaternary (C)Pyrimidine C attached to -O
C=O 164.0 – 166.0Quaternary (C)Carboxylic acid carbonyl
C6 159.0 – 161.0Methine (CH)Pyrimidine aromatic carbon
C5 108.0 – 112.0Quaternary (C)Pyrimidine C attached to -COOH
C4-OCH₂ 63.0 – 65.0Methylene (CH₂)Ethoxy methylene
C4-OCH₂CH₃ 14.0 – 15.0Methyl (CH₃)Ethoxy methyl
C2-SCH₃ 13.5 – 14.5Methyl (CH₃)Methylsulfanyl

Logical Relationships: NMR Structural Elucidation Workflow

To visualize the self-validating nature of this analytical process, the workflow below illustrates how 1D and 2D NMR techniques converge to confirm the molecular structure.

NMR_Workflow Prep Sample Preparation (DMSO-d6, Extended D1) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Prep->Acq2D Assign1D Preliminary Assignment (Chemical Shifts & Integrals) Acq1D->Assign1D Assign2D Connectivity Mapping (Through-bond Correlations) Acq2D->Assign2D Elucidation Structural Elucidation (Regiochemistry Confirmed) Assign1D->Elucidation Assign2D->Elucidation Validation Self-Validation Loop (Empirical vs. Predicted) Elucidation->Validation Validation->Assign1D

Figure 1: Self-validating NMR structural elucidation workflow for pyrimidine derivatives.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy . Wikipedia, The Free Encyclopedia. Available at:[Link]

Foundational

Advanced Solid-State Characterization: Crystal Structure and X-ray Crystallography of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Executive Summary In modern drug discovery and materials science, the solid-state characterization of heterocyclic building blocks is paramount. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the solid-state characterization of heterocyclic building blocks is paramount. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of biologically active pharmaceutical ingredients and agrochemicals.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive, self-validating framework for determining and analyzing the single-crystal X-ray diffraction (SCXRD) structure of this compound. This guide moves beyond basic protocols to explain the causality behind crystallographic choices—such as handling the anomalous dispersion of sulfur, mitigating dynamic disorder in the ethoxy chain, and predicting the supramolecular hydrogen-bonding networks inherent to pyrimidine-5-carboxylic acids[1].

Structural Motifs and Conformational Expectations

Before initiating crystallization, it is crucial to understand the molecular geometry and expected packing behavior of the target molecule. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid possesses several distinct structural features that dictate its solid-state assembly:

  • The Pyrimidine Core: The aromatic pyrimidine ring is expected to be strictly planar. In the solid state, these electron-deficient rings frequently engage in offset face-to-face π−π stacking interactions, typically with centroid-centroid distances of 3.4–3.6 Å[2].

  • Carboxylic Acid Dimerization: Like most organic carboxylic acids, the C5-carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. It is thermodynamically driven to form centrosymmetric cyclic dimers in the crystal lattice, characterized by the classic R22​(8) graph-set motif via O–H···O hydrogen bonds[3].

  • Substituent Flexibility (Disorder Risk):

    • The methylsulfanyl (-SCH 3​ ) group at the C2 position generally adopts a conformation coplanar with the pyrimidine ring to maximize p−π conjugation, though steric clashes can induce a slight twist.

    • The ethoxy (-OCH 2​ CH 3​ ) group at the C4 position exhibits high conformational flexibility. At room temperature, this chain is highly susceptible to dynamic positional disorder, necessitating cryogenic data collection to accurately resolve its electron density[4].

Supramolecular_Assembly Monomer Monomer Unit (Pyrimidine Core) Dimer Centrosymmetric Dimer R2,2(8) H-Bond Motif Monomer->Dimer O-H···O / N···H-O Stack π-π Stacking (Inter-ring distance ~3.4 Å) Dimer->Stack Face-to-Face Alignment Lattice 3D Crystal Lattice (P21/c Space Group) Stack->Lattice Long-Range Order

Caption: Supramolecular assembly pathway of pyrimidine-5-carboxylic acid derivatives.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization, data collection, and refinement of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Phase 1: Crystallization Strategy
  • Causality: The goal is to grow a single crystal of sufficient size (approx. 0.1×0.1×0.2 mm) with minimal internal defects. Rapid precipitation leads to twinning or microcrystalline powders.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate / n-Hexane in a 1:1 ratio). The polarity of ethyl acetate solubilizes the compound, while the non-polar hexane acts as an antisolvent.

    • Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust).

    • Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

    • Harvest the resulting colorless block/prism crystals after 3–7 days.

Phase 2: Crystal Mounting and Data Collection
  • Causality: The ethoxy group is prone to thermal motion, which artificially inflates Atomic Displacement Parameters (ADPs) and obscures bond lengths. Furthermore, the sulfur atom exhibits anomalous scattering, requiring high-redundancy data collection for accurate absorption correction.

  • Protocol:

    • Select a high-quality single crystal under a polarized light microscope, ensuring uniform extinction (indicating a lack of twinning).

    • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

    • Transfer immediately to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K . Freezing the crystal minimizes dynamic disorder and sharpens the diffraction spots.

    • Collect data using Mo radiation ( λ=0.71073 Å) or Cu radiation ( λ=1.54184 Å). Ensure data completeness up to 2θ=50∘ (for Mo) or 67∘ (for Cu).

Phase 3: Data Reduction and Structure Solution
  • Causality: Multi-scan absorption correction is mandatory because the sulfur atom absorbs X-rays more strongly than the C, H, N, and O atoms, which would otherwise lead to systematic errors in electron density maps.

  • Protocol:

    • Integrate the raw frames using the diffractometer's native software (e.g., APEX3/SAINT or CrysAlisPro).

    • Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Solve the phase problem using the dual-space algorithm SHELXT [5]. This algorithm is highly efficient for small organic molecules and automatically assigns elements based on integrated peak densities.

Phase 4: Refinement
  • Causality: Least-squares refinement minimizes the difference between the observed diffraction data and the calculated structural model.

  • Protocol:

    • Import the .res file into Olex2 [6], a comprehensive GUI for structure analysis.

    • Refine the structure using SHELXL via full-matrix least-squares on F2 .

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Locate the carboxylic acid proton in the difference Fourier map and refine it freely, or place it in a calculated position riding on its parent oxygen atom.

    • Handling Disorder: If the ethoxy group shows elongated ellipsoids, model it over two discrete positions using PART instructions and apply geometric restraints (DFIX, SADI) and rigid-bond restraints (SIMU, DELU) to maintain chemical sense.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Collect 3. Data Collection (Mo Kα / Cu Kα) Mount->Collect Process 4. Data Reduction (Integration & Absorption) Collect->Process Solve 5. Structure Solution (SHELXT Dual-Space) Process->Solve Refine 6. Refinement (SHELXL Least-Squares) Solve->Refine

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on crystallographic databases for closely related pyrimidine-5-carboxylic acids and 2-(methylthio)pyrimidines[3][7], the following tables summarize the anticipated crystallographic parameters and hydrogen-bond geometries for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Table 1: Anticipated Crystallographic Parameters
ParameterExpected Value / RangeJustification / Causality
Empirical Formula C 8​ H 10​ N 2​ O 3​ SConfirmed by molecular structure.
Formula Weight 214.24 g/mol Standard atomic weights.
Temperature 100(2) KRequired to freeze ethoxy group disorder[4].
Crystal System Monoclinic or TriclinicCommon for asymmetric organic heterocycles.
Space Group P21​/c or P1ˉ Favored by centrosymmetric acid dimers[3].
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing density for this space group.
Absorption Coefficient ( μ ) ~0.3 mm −1 (Mo K α )Driven primarily by the sulfur atom.
Table 2: Expected Intermolecular Interactions (Hydrogen Bonding)
D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Motif
O(Acid)–H···O(Acid) i 0.841.80 – 1.852.62 – 2.68> 170° R22​(8) Dimer
C(Arom)–H···N(Pyrim) ii 0.952.50 – 2.603.30 – 3.45> 140°Weak inter-chain
C(Alkyl)–H···O(Carbonyl)0.982.60 – 2.703.40 – 3.55> 130°Packing stabilization

(Symmetry codes: i −x,−y,−z ; ii x,1/2−y,1/2+z . Distances are approximations based on isostructural pyrimidine derivatives).

Conclusion

The rigorous solid-state characterization of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid requires a deep understanding of both the chemical nature of the molecule and the physical principles of X-ray diffraction. By employing cryogenic data collection to mitigate ethoxy chain disorder, utilizing multi-scan absorption corrections to account for the methylsulfanyl group, and applying dual-space solution algorithms (SHELXT), researchers can obtain highly accurate, publication-ready crystallographic models. These models are critical for understanding the compound's stability, solubility, and reactivity in downstream pharmaceutical applications.

References

  • PubChem: Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem - NIH. National Center for Biotechnology Information.[1] URL:[Link]

  • Chemikart: 844874-18-6 | RAC-(1R,2S,4R,5S)-3-OXATRICYCLO ... (Contains CAS 84936-81-2 Data). Chemikart. URL: [Link]

  • Sheldrick, G. M. (2015): SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances, 71, 3-8.[5] URL:[Link]

  • Dolomanov, O. V., et al. (2009): OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.[6] URL:[Link]

  • AIP Publishing: Crystal structure studies of Methyl 3-amino-2-cyano-5-(2-fluoro-phenyl). AIP Conference Proceedings.[2] URL: [Link]

  • Atmiya University Library: Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, Crystal Structure and Molecular Docking Study. Library and Learning Center | Atmiya University.[3] URL: [Link]

  • Low, J. N., et al. (1996): 6-Acetamido-4-methoxy-2-methylthiopyrimidine. Acta Crystallographica Section C, 52(8), 2035-2037.[4] URL:[Link]

Sources

Exploratory

The Pharmacological Utility and Mechanism of Action of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Derivatives

Executive Summary In modern medicinal chemistry, the discovery of highly selective kinase and metabolic inhibitors relies heavily on privileged molecular scaffolds. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective kinase and metabolic inhibitors relies heavily on privileged molecular scaffolds. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile building block whose derivatives exhibit profound pharmacological activity. Rather than acting as a standalone drug, this molecule serves as a structural foundation. By leveraging its highly reactive 2-methylsulfanyl group and its anchoring 5-carboxylic acid moiety, researchers synthesize potent derivatives that primarily target Cyclin-Dependent Kinases (CDKs) , Epidermal Growth Factor Receptors (EGFR) , and Dihydroorotate Dehydrogenase (DHODH) [1][2].

This technical guide explores the structural causality, mechanisms of action, and self-validating experimental protocols for developing bioactive derivatives from this core pyrimidine scaffold.

Chemical Anatomy & Scaffold Reactivity

The rational design of inhibitors using this scaffold relies on the specific reactivity and spatial orientation of its functional groups:

  • 2-Methylsulfanyl (Methylthio) Group: This is the critical synthetic handle. In its native state, the thioether is relatively unreactive. However, upon oxidation to a sulfone or sulfoxide, it becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of diverse amines, which ultimately form the hydrogen-bond donor/acceptor pairs necessary to bind the hinge region of kinases [1].

  • 5-Carboxylic Acid: This moiety acts as a primary anchoring group. In DHODH inhibitors, it mimics the natural substrate (orotate). In kinase inhibitors, it is often converted into an amide or ester to interact with the DFG motif or solvent-exposed regions of the ATP-binding pocket.

  • 4-Ethoxy Group: The alkoxy substituent provides steric bulk and lipophilicity, forcing the pyrimidine ring into a specific conformation and occupying hydrophobic pockets within the target enzyme's active site.

Mechanism of Action I: ATP-Competitive Kinase Inhibition

Derivatives of this scaffold are most prominently utilized as ATP-competitive kinase inhibitors, particularly targeting CDK4/6 (crucial for cell cycle regulation) and mutant EGFR (implicated in non-small cell lung cancer) [1][2].

Structural Biology of Binding

When the 2-methylsulfanyl group is displaced by an aniline or cycloalkylamine, the resulting 2-amino-pyrimidine derivative structurally mimics the adenine ring of ATP. The newly formed exocyclic amine acts as a hydrogen-bond donor, while the N1 or N3 of the pyrimidine ring acts as a hydrogen-bond acceptor. This bidentate interaction perfectly anchors the molecule to the backbone amides of the kinase hinge region (e.g., Val101 in CDK4 or Met793 in EGFR).

Kinase_Workflow Start 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid Oxidation Oxidation (mCPBA) Yields 2-methylsulfonyl Start->Oxidation Activation of C2 SNAr SNAr with R-NH2 Yields 2-amino derivative Oxidation->SNAr Nucleophilic Displacement Kinase ATP-Competitive Binding at Kinase Hinge Region SNAr->Kinase Structural Mimicry Assay In Vitro Kinase Assay (IC50 Determination) Kinase->Assay Validation

Caption: Workflow from scaffold activation to kinase target engagement and validation.

Experimental Protocol: Synthesis & Kinase Assay Validation

To ensure trustworthiness, the development of these inhibitors must follow a self-validating protocol where chemical conversion is directly correlated with biological target engagement.

Step 1: Scaffold Activation (Oxidation)

  • Procedure: Dissolve the core scaffold in dichloromethane (DCM). Add 2.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) at 0°C. Stir for 4 hours.

  • Causality: The 2-methylsulfanyl group is a poor leaving group. Oxidation converts it to a 2-methylsulfonyl group (-SO2Me). The highly electron-withdrawing nature of the sulfone activates the C2 position, making it highly susceptible to nucleophilic attack.

  • Validation: LC-MS must confirm a mass shift of +32 Da (addition of two oxygen atoms).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React the oxidized intermediate with a primary amine (e.g., cyclopentylamine) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Causality: The amine displaces the sulfone group. The choice of amine dictates the kinase selectivity; bulky cycloalkyl groups often drive selectivity toward CDK4 over CDK2 by exploiting subtle steric differences in the ATP pocket [1].

Step 3: Orthogonal Kinase Assay (Self-Validating Counter-Screen)

  • Procedure: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Incubate the derivative with recombinant CDK4/Cyclin D1 and ATP.

  • Causality: By measuring the reduction in substrate phosphorylation, we quantify target engagement. To validate the mechanism, a counter-screen against a closely related kinase (e.g., CDK2) must be performed. A high CDK4/CDK2 selectivity ratio confirms that the 4-ethoxy and 5-carboxylic acid modifications successfully tuned the molecule's spatial geometry for the intended target.

Mechanism of Action II: DHODH Inhibition

Beyond kinases, pyrimidine-5-carboxylic acid derivatives are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis [3]. Rapidly dividing cells (such as activated T-cells or cancer cells) rely heavily on this pathway, making DHODH a prime target for immunosuppressive and antineoplastic therapies.

Pathway Blockade

The 5-carboxylic acid moiety of the derivative is crucial here; it acts as a bioisostere for orotate, the natural product of the DHODH-catalyzed reaction. By binding competitively to the ubiquinone-binding site of DHODH, the derivative halts the conversion of dihydroorotate to orotate, thereby starving the cell of Uridine Monophosphate (UMP).

DHODH_Pathway Glutamine Glutamine + ATP CPSII CPS II Glutamine->CPSII CP Carbamoyl Phosphate CPSII->CP DHO Dihydroorotate CP->DHO CAD complex DHODH DHODH (Target Enzyme) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Inhibitor Pyrimidine-5-carboxylic Acid Derivatives Inhibitor->DHODH Competitive Inhibition

Caption: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Data Presentation: Structure-Activity Relationship (SAR)

The pharmacological efficacy of the core scaffold is entirely dependent on its derivatization. The following table summarizes the Structure-Activity Relationship (SAR) data demonstrating how modifications at the C2 position dictate target specificity and potency.

Compound OriginTarget EnzymeIC50 (nM)Key Structural Modification at C2
Core Scaffold None>10,000Unmodified 2-methylsulfanyl (Inactive)
Derivative A CDK4 / Cyclin D112Cyclopentylamino substitution (Hinge binder)
Derivative B EGFR (L858R/T790M)35Aniline derivative with covalent alkynyl warhead
Derivative C Human DHODH85Biphenylamino substitution (Ubiquinone mimic)

Note: The core scaffold exhibits no meaningful biological activity until the 2-methylsulfanyl group is displaced to form the necessary hydrogen-bonding networks.

Conclusion

The 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid scaffold is a masterclass in rational drug design. Its mechanism of action is not inherent to the molecule itself, but rather unlocked through strategic chemical derivatization. By oxidizing and displacing the 2-methylsulfanyl group, researchers can engineer highly specific hydrogen-bonding interactions, while the 5-carboxylic acid and 4-ethoxy groups provide the necessary spatial anchoring. Whether mimicking ATP in the hinge region of kinases or mimicking orotate in the mitochondrial membrane, derivatives of this scaffold remain at the forefront of targeted therapeutics.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. URL:[Link]

  • Stewart, H. L., et al. (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." Journal of Medicinal Chemistry. URL:[Link]

  • Leban, J., et al. (2004). "Aromatic compounds as anti-inflammatory, immunomodulatory and antiproliferatory agents." World Intellectual Property Organization (WIPO) Patent WO2004056797A1.
Foundational

De Novo Synthesis Pathways for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The compound 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry [1]. It serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry [1]. It serves as a critical intermediate in the synthesis of selective phosphodiesterase type 5 (PDE5) inhibitors, such as Avanafil, and various kinase inhibitors targeting proliferative diseases [3]. This whitepaper details a robust, highly regioselective de novo synthesis pathway. By constructing the pyrimidine core from acyclic precursors, chemists can achieve superior thermodynamic control, scalability, and cost-efficiency compared to late-stage functionalization of pre-formed pyrimidines.

Mechanistic Rationale & Retrosynthetic Strategy

As a Senior Application Scientist, I approach pyrimidine synthesis not merely as a sequence of reactions, but as a system of precisely controlled electronic environments. The target molecule possesses three distinct functional groups on the pyrimidine core: a methylsulfanyl (methylthio) group at C2, an ethoxy group at C4, and a carboxylic acid at C5.

Attempting to selectively functionalize an unadorned pyrimidine ring is plagued by poor regiocontrol. Instead, a de novo bottom-up approach is preferred. The synthesis is executed in four logical phases:

  • Bimolecular Condensation: Construction of the pyrimidine core using a 1,3-dielectrophile and an amidine equivalent [4].

  • Electrophilic Activation: Conversion of a stable tautomeric pyrimidone into a highly reactive chloro-pyrimidine.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Regioselective displacement of the chloride with an ethoxide nucleophile.

  • Saponification: Hydrolysis of the ester to yield the final free carboxylic acid.

Retrosynthesis A S-methylisothiourea + EMME (Acyclic Precursors) B Step 1: Condensation NaOEt, EtOH A->B C Ethyl 4-hydroxy-2-(methylthio) pyrimidine-5-carboxylate B->C D Step 2: Chlorination POCl3, Reflux C->D E Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate D->E F Step 3: SNAr NaOEt, EtOH E->F G Ethyl 4-ethoxy-2-(methylthio) pyrimidine-5-carboxylate F->G H Step 4: Saponification NaOH, then HCl G->H I 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid H->I

Fig 1: De novo synthesis workflow for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system, ensuring that reaction completion can be visually or analytically confirmed before proceeding to the next stage.

Step 1: Pyrimidine Core Construction (Condensation)

Objective: Synthesize Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 53554-29-3).

Causality & Logic: Diethyl ethoxymethylenemalonate (EMME) is a potent 1,3-dielectrophile. The primary amine of S-methylisothiourea hemisulfate attacks the highly electrophilic ethoxymethylene carbon of EMME. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, expelling ethanol. The use of a sodium ethoxide base ensures the isothiourea is liberated from its sulfate salt, initiating the nucleophilic cascade [3, 4].

Protocol:

  • Suspend S-methylisothiourea hemisulfate (1.0 eq) in absolute ethanol.

  • Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.1 eq) at 0°C. Stir for 30 minutes to liberate the free base.

  • Add Diethyl ethoxymethylenemalonate (EMME) (1.0 eq) dropwise over 20 minutes.

  • Elevate the temperature to reflux (78°C) and stir for 4–6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in water and acidify to pH 4-5 with 1M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Halogenation (Electrophilic Activation)

Objective: Synthesize Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 5909-24-0) [2].

Causality & Logic: The "4-hydroxy" group exists predominantly in its 4-pyrimidone tautomeric form, which is unreactive toward nucleophiles. Phosphorus oxychloride ( POCl3​ ) converts the oxygen into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to generate a Vilsmeier-Haack intermediate, drastically lowering the activation energy of the chlorination.

Protocol:

  • Charge a dry, argon-purged flask with Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.0 eq).

  • Add POCl3​ (5.0 eq) cautiously, followed by 3 drops of anhydrous DMF.

  • Heat the mixture to 90°C for 3 hours. The suspension will become a homogenous dark solution as the reaction completes.

  • Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3​ .

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Wash the combined organic layers with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the chloro-pyrimidine intermediate.

Step 3: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Synthesize Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate.

Causality & Logic: The 4-position of the pyrimidine ring is highly electron-deficient. The adjacent ring nitrogens inductively withdraw electron density, a dynamic further amplified by the electron-withdrawing ethyl carboxylate group at position 5. This makes the C4 carbon highly susceptible to nucleophilic attack by ethoxide. The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex), cleanly displacing the chloride [2].

SNAr_Mechanism N1 4-Chloro Ester (Electrophile) N2 Ethoxide Attack (Addition) N1->N2 NaOEt, 0°C N3 Meisenheimer Complex (Anionic Intermediate) N2->N3 Rate Limiting N4 Chloride Elimination (Aromatization) N3->N4 Fast N5 4-Ethoxy Ester (Product) N4->N5 -NaCl

Fig 2: Addition-elimination mechanism of the SNAr reaction at the pyrimidine C4 position.

Protocol:

  • Dissolve Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous ethanol and cool to 0°C.

  • Add a 21% wt solution of Sodium Ethoxide in ethanol (1.05 eq) dropwise. Note: Strict stoichiometric control prevents unwanted transesterification or attack at the C2 methylthio group.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench the reaction with saturated NH4​Cl solution and extract with Ethyl Acetate.

  • Wash with brine, dry over MgSO4​ , and concentrate.

Step 4: Ester Hydrolysis (Saponification)

Objective: Synthesize 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) [1].

Causality & Logic: Base-catalyzed acyl substitution cleaves the ethyl ester. The reaction is thermodynamically driven to completion by the formation of a highly stable carboxylate salt. Subsequent acidification with HCl protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the highly pure target acid.

Protocol:

  • Dissolve the Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) or Sodium Hydroxide (NaOH) (3.0 eq).

  • Stir at 40°C for 4 hours. Monitor by TLC (disappearance of the high-Rf ester spot).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous phase to 0°C and slowly acidify with 2M HCl to pH 2-3.

  • Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the final product.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected experimental metrics for the synthesis pathway. Monitoring these parameters ensures strict quality control and self-validation at each stage.

StepIntermediate / ProductMW ( g/mol )ReagentsTemp (°C)Time (h)Expected Yield
1 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate214.24S-methylisothiourea, EMME, NaOEt784 - 680 - 85%
2 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate232.69 POCl3​ , DMF (cat.)90385 - 90%
3 Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate242.29NaOEt, EtOH0 to 25390 - 95%
4 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid 214.24 NaOH, THF/ H2​O , then HCl40488 - 92%

Analytical Validation (Quality Control)

To ensure the scientific integrity of the synthesized 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, the following analytical validations must be performed:

  • LC-MS: Should display a dominant [M+H]+ peak at m/z 215.0.

  • 1H NMR (DMSO- d6​ ):

    • A sharp singlet at ~8.70 ppm corresponding to the isolated pyrimidine C6 proton.

    • A quartet at ~4.45 ppm and a triplet at ~1.35 ppm corresponding to the C4-ethoxy group.

    • A sharp singlet at ~2.55 ppm corresponding to the C2-methylsulfanyl group.

    • A broad exchangeable singlet >12.0 ppm for the carboxylic acid proton.

By adhering to this rigorously designed synthetic route, researchers can reliably produce high-purity 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid suitable for advanced pharmaceutical development.

References

  • PubChem. "4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CID: 80008)". National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "Avanafil Synthesis / Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate". LookChem Database. Available at:[Link]

  • Der Pharma Chemica. "Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation". Der Pharma Chemica. Available at:[Link]

Exploratory

Pharmacokinetic Profiling and Metabolic Optimization of 2-(Methylsulfanyl)pyrimidine Scaffolds

Executive Summary The 2-(methylsulfanyl)pyrimidine (also known as 2-methylthiopyrimidine) motif is a ubiquitous structural element in modern drug discovery. It serves a dual purpose: as a versatile synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(methylsulfanyl)pyrimidine (also known as 2-methylthiopyrimidine) motif is a ubiquitous structural element in modern drug discovery. It serves a dual purpose: as a versatile synthetic intermediate for nucleophilic aromatic substitution (SNAr) and as a core pharmacophore in clinical candidates, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the methylsulfanyl group presents distinct pharmacokinetic (PK) challenges, primarily due to its susceptibility to rapid oxidative metabolism by hepatic enzymes[2]. This whitepaper provides an in-depth technical analysis of the PK profiling, metabolic liabilities, and structural optimization of 2-(methylsulfanyl)pyrimidine scaffolds.

Metabolic Liabilities: S-Oxidation and CYP450 Interactions

The most critical PK liability of the 2-(methylsulfanyl)pyrimidine scaffold is its high vulnerability to first-pass metabolism. The lone pairs on the exocyclic sulfur atom at the C2 position of the pyrimidine ring are highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) in the heme active site of Cytochrome P450 (CYP) enzymes. This results in rapid S-oxygenation, forming sulfoxides and subsequently sulfones[2].

Causality of Experimental Choices: When profiling these compounds, it is imperative to distinguish between CYP-mediated and Flavin-containing monooxygenase (FMO)-mediated oxidation[3]. FMOs are heat-labile; therefore, a pre-incubation of liver microsomes at 45°C for 5 minutes inactivates FMOs while preserving CYP activity. This thermal differentiation allows researchers to pinpoint the exact enzymatic liability and design targeted structural modifications.

While these oxidized metabolites can sometimes retain pharmacological activity, they often exhibit higher clearance rates, altered protein binding, and potential off-target toxicities due to their increased electrophilicity, which can lead to covalent binding with cellular nucleophiles[4][5].

MetabolicPathway A 2-(Methylsulfanyl)pyrimidine (Parent Drug) B Sulfoxide Metabolite (-S(O)CH3) A->B CYP3A4 / FMO [O] C Sulfone Metabolite (-SO2CH3) B->C CYP3A4 [O] D Clearance / Toxicity (Electrophilic Attack) C->D Nucleophilic Adducts

CYP450-mediated S-oxidation pathway of 2-(methylsulfanyl)pyrimidines.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) of 2-(methylsulfanyl)pyrimidines, a robust in vitro microsomal stability assay is required. This protocol incorporates self-validating controls to ensure data integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-(methylsulfanyl)pyrimidine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition.

  • Matrix Assembly: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Validation (The Self-Validating Step): Split the assay into two arms: "+NADPH" and "-NADPH". The "-NADPH" arm serves as an internal negative control to definitively isolate enzymatic metabolism from chemical instability (e.g., spontaneous hydrolysis in buffer). Furthermore, include Verapamil (high clearance) and Warfarin (low clearance) parallel assays to self-validate the enzymatic viability of the specific HLM batch used.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the "+NADPH" arm.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The rapid protein precipitation halts all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of sulfoxide/sulfone metabolites.

Physicochemical Properties and ADME Profiling

The lipophilicity of the 2-(methylsulfanyl)pyrimidine core heavily influences its absorption and distribution. The parent thioether is generally lipophilic, promoting good passive membrane permeability but also driving high plasma protein binding (PPB) and rapid hepatic extraction.

Table 1: Representative Pharmacokinetic Parameters of Substituted 2-(Methylsulfanyl)pyrimidines

ParameterTypical RangeCausality & Implications for Drug Design
LogP (Octanol/Water) 2.5 - 4.5The non-polar nature of the -SCH3 group drives lipophilicity, facilitating passive transcellular permeation but simultaneously increasing the affinity for the hydrophobic binding pockets of CYP3A4.
Caco-2 Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/sHigh apical-to-basolateral flux indicates excellent intestinal permeability; compounds are highly bioavailable if first-pass metabolism is bypassed.
Hepatic Clearance ( CLhep​ ) > 15 mL/min/kg (Rats)Rapid S-oxidation leads to high intrinsic clearance, often resulting in short in vivo half-lives ( t1/2​ < 2 hours).
Plasma Protein Binding 85% - 98%High non-specific binding to human serum albumin (HSA) reduces the unbound, pharmacologically active fraction ( fu​ ).

Structural Optimization: Leveraging the Scaffold

Because the 2-methylsulfanyl group is often a metabolic liability, medicinal chemists frequently utilize it as a synthetic handle rather than a final pharmacophore. The thioether is deliberately oxidized to a sulfone using mCPBA or oxone, transforming it into an excellent leaving group[4][6].

Causality of Optimization: The sulfone intermediate allows for facile SNAr displacement by various nucleophiles (amines, alcohols), yielding 2-amino or 2-alkoxy pyrimidines. These resulting structures exhibit vastly improved PK profiles, including enhanced metabolic stability, lower clearance, and attenuated CYP inhibition, while retaining the essential hydrogen-bonding network required for target engagement (e.g., in nNOS or kinase inhibitors)[5].

Workflow Step1 Identify Scaffold Metabolic Liability Step2 Chemical Oxidation (mCPBA / Oxone) Step1->Step2 Activation of Leaving Group Step3 SNAr Displacement (Amines / Alcohols) Step2->Step3 Nucleophilic Substitution Step4 Optimized PK Profile (Stable Pharmacophore) Step3->Step4 Clearance Reduction

Structural optimization workflow mitigating thioether metabolic liabilities.

Step-by-Step Methodology: SNAr Displacement of Oxidized Scaffolds

  • Oxidation: Dissolve the 2-(methylsulfanyl)pyrimidine in dichloromethane (DCM). Add 2.2 equivalents of mCPBA at 0°C. Stir for 2 hours to achieve complete conversion to the 2-(methylsulfonyl)pyrimidine.

  • Quenching: Wash the organic layer with saturated aqueous NaHCO3​ and Na2​S2​O3​ to neutralize excess oxidant and acid. Dry over MgSO4​ and concentrate.

  • SNAr Displacement: Dissolve the crude sulfone in a polar aprotic solvent (e.g., DMF or NMP). Add 1.5 equivalents of the desired nucleophile (e.g., an aliphatic amine) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA).

  • Heating: Heat the reaction to 80°C for 4-6 hours. The electron-deficient pyrimidine ring facilitates rapid displacement of the sulfone leaving group.

  • Purification: Dilute with water, extract with ethyl acetate, and purify via flash chromatography to isolate the metabolically stabilized 2-substituted pyrimidine.

Conclusion

The 2-(methylsulfanyl)pyrimidine scaffold is a double-edged sword in drug discovery. While it provides excellent synthetic tractability and initial target binding, its inherent susceptibility to CYP-mediated S-oxidation often precludes its use in final clinical candidates. By employing rigorous, self-validating PK profiling assays and strategic chemical modifications—such as controlled oxidation and subsequent SNAr displacement—researchers can systematically engineer out metabolic liabilities, yielding highly stable and bioavailable therapeutics.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Title: Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]Imidazole-5(1H)
  • Source: tandfonline.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols for sterically hindered pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols for sterically hindered pyrimidine scaffolds.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The building block 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is particularly valuable; its 2-methylsulfanyl group serves as a masked electrophile (via downstream oxidation to a sulfone for SN​Ar displacement), while the 4-ethoxy group modulates the electronic and steric profile of the pyrimidine core.

However, coupling this specific carboxylic acid with primary amines presents unique mechanistic challenges:

  • Ortho-Steric Hindrance: The 4-ethoxy substituent projects significant steric bulk adjacent to the 5-carboxylic acid, impeding the approach of bulky or secondary amines.

  • Electronic Deactivation: While the pyrimidine ring is globally electron-deficient, the electron-donating ethoxy and methylsulfanyl groups partially deactivate the carbonyl carbon, requiring highly electrophilic activation intermediates to drive the amidation forward.

To overcome these barriers, standard carbodiimide chemistry (e.g., DCC or EDC alone) is often insufficient, leading to sluggish kinetics and poor yields[1]. Instead, high-efficiency uronium salts (HATU) or phosphonic anhydrides (T3P) are required to generate highly reactive intermediates (OAt esters or phosphonate esters, respectively) that can force the coupling of sterically hindered or weakly nucleophilic primary amines[2],[3].

Quantitative Reagent Comparison

The selection of a coupling reagent must balance reactivity, byproduct profile, and scalability. Table 1 summarizes the performance metrics of leading coupling systems for pyrimidine-5-carboxylic acids.

Table 1: Comparative Analysis of Amide Coupling Reagents

Coupling ReagentActivation IntermediateOptimal BasePreferred SolventByproduct Removal StrategyTypical Yield*Application Phase
HATU OAt (7-azabenzotriazole)DIPEA (3-4 eq)DMF, DCMChromatography / Acid Wash>85%Discovery / SAR
T3P (50% in EtOAc)Phosphonate esterPyridine / DIPEAEtOAc, 2-MeTHFAqueous Extraction (Water-soluble)>80%Scale-up / Process
EDC / HOBt OBt esterDMAP (cat.), DIPEAAcetonitrileAqueous Wash / Chromatography60-75%General / Unhindered

*Yields are representative of couplings with standard aliphatic primary amines. Highly electron-deficient anilines may require extended reaction times or elevated temperatures.

Experimental Workflow

The following diagram illustrates the critical pathway from substrate activation to product isolation. Notice the explicit separation of the activation phase and the nucleophilic attack phase—a crucial step to prevent reagent degradation.

Workflow Acid 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid Base Base Addition (DIPEA, 3-4 eq) Acid->Base Dissolve in DMF/EtOAc Activator Activation (HATU or T3P) Base->Activator Deprotonation Intermediate Active Ester Intermediate (OAt or Phosphonate) Activator->Intermediate 0 °C to RT, 15-30 min Amine Primary Amine Addition (1.1 - 1.2 eq) Intermediate->Amine Nucleophilic Attack Coupling Amide Bond Formation (RT, 2-12 h) Amine->Coupling LC-MS Monitoring Workup Aqueous Workup (NaHCO3 / Brine) Coupling->Workup Quench & Extract Product Target Pyrimidine Amide (Purified) Workup->Product Chromatography

Reaction workflow for pyrimidine-5-carboxylic acid amide coupling with primary amines.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & SAR Scale)

HATU is the gold standard for overcoming the ortho-steric hindrance of the 4-ethoxy group. Crucial Causality: Uronium-based reagents like HATU must never be used in a "one-pot" mixture with the amine. If the amine is present during activation, it will rapidly attack the HATU reagent itself, forming a dead-end tetramethylguanidinium byproduct[4]. Pre-activation is mandatory.

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq)

  • Primary Amine (1.1 - 1.2 eq)

  • HATU (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Dissolution & Deprotonation: In a flame-dried flask under N2​ , dissolve the pyrimidine-5-carboxylic acid in anhydrous DMF. Add DIPEA (3.0 eq). Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The excess base ensures complete deprotonation to the highly nucleophilic carboxylate anion[5],[3].

  • Pre-Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15–30 minutes, allowing the reaction to warm to room temperature.

    • Self-Validation (IPC 1): The solution will typically transition from clear to a distinct yellow/orange. This color change is a visual confirmation of the release of the HOAt anion, indicating successful active ester formation[5].

    • Self-Validation (IPC 2): Quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the disappearance of the starting acid mass and the appearance of the methyl ester (from MeOH quench) or the OAt-ester intermediate ( [M+118]+ ).

  • Nucleophilic Attack: Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA. Stir at room temperature for 2–12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated aqueous NaHCO3​ (to neutralize excess acid and remove HOAt).

    • 5% aqueous LiCl solution (3x) (to pull DMF into the aqueous phase).

    • 0.1 M HCl (to remove unreacted aliphatic amines). Caution: Skip the HCl wash if your target pyrimidine amide is highly basic, to prevent partitioning into the aqueous layer.

    • Brine.

  • Purification: Dry organics over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

For multi-gram synthesis, HATU becomes cost-prohibitive and presents toxicity concerns. Propylphosphonic anhydride (T3P) is the premier alternative. It boasts near-zero epimerization (critical if coupling to chiral amines) and generates completely water-soluble byproducts, eliminating the need for chromatography[6],[2],[7].

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq)

  • Primary Amine (1.05 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • EtOAc or 2-MeTHF (0.2 - 0.5 M)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine-5-carboxylic acid and the primary amine in EtOAc. Add Pyridine (3.0 eq). Causality: Pyridine acts as both a base and an acyl transfer catalyst, significantly suppressing epimerization in sensitive substrates compared to stronger bases[7].

  • Activation & Coupling: Add the T3P solution dropwise at room temperature. Unlike HATU, T3P can be added to a mixture containing both the acid and the amine without forming dead-end guanidinium byproducts[2].

  • Reaction Monitoring: Stir at room temperature. If the amine is highly sterically hindered, heat the reaction to 50 °C.

    • Self-Validation (IPC 3): Monitor via TLC (UV 254 nm). The pyrimidine core is highly UV-active. The product spot will typically run higher (less polar) than the starting carboxylic acid.

  • Aqueous Workup: Once complete, add water directly to the reaction vessel and stir for 15 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer with saturated NaHCO3​ , water, and brine.

    • Self-Validation (IPC 4): Evaluate the aqueous washes by LC-MS. Because T3P byproducts (propylphosphonic acid salts) are exclusively water-soluble, the organic layer should contain >95% pure target amide prior to any further purification[6],[8].

  • Isolation: Concentrate the organic layer to yield the pure pyrimidine amide. Recrystallization from EtOAc/Heptane can be utilized for final polishing.

References

  • ribbitt.
  • reddit.
  • rxweb-prd.
  • youtube.
  • organic-chemistry.
  • nih.
  • growingscience.
  • commonorganicchemistry.

Sources

Application

The Strategic Application of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid in Modern Kinase Inhibitor Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] The pyrimidine core is a privileged scaffold in the design of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, enabling competitive binding at the enzyme's active site.[2] Strategic functionalization of the pyrimidine ring can impart high potency and selectivity for specific kinase targets.[3] This guide focuses on the utility of a key building block, 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid , in the discovery and development of novel kinase inhibitors. We will explore its synthetic versatility and provide detailed protocols for its application in a drug discovery workflow.

The Versatile Building Block: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

The subject of our focus, 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, offers medicinal chemists a valuable starting point for several reasons:

  • The pyrimidine-5-carboxylic acid moiety serves as a handle for the introduction of various side chains via amide bond formation, allowing for the exploration of structure-activity relationships (SAR).

  • The 2-(methylsulfanyl) group can be retained or readily displaced by nucleophiles, such as amines, to introduce further diversity.

  • The 4-ethoxy group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also be a point of modification in later stages of lead optimization.

Proposed Synthetic Pathway and Rationale

While direct literature examples starting with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid are not prevalent, its synthetic utility can be confidently extrapolated from closely related analogues. A common and effective strategy in kinase inhibitor development involves the synthesis of 4-anilino-pyrimidine-5-carboxamides. For instance, research on Spleen Tyrosine Kinase (Syk) inhibitors has demonstrated the importance of an anilino moiety at the C4 position and an amino-containing side chain at the C2 position for potent inhibitory activity.

The following proposed synthetic scheme outlines a logical and experimentally sound approach to generate a library of potential kinase inhibitors from 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Evaluation A 4-Ethoxy-2-(methylsulfanyl) -pyrimidine-5-carboxylic acid B Amide Coupling (e.g., R1-NH2, EDC, HOBt) A->B Step 1 C Intermediate Amide B->C D Nucleophilic Aromatic Substitution (e.g., R2-NH2) C->D Step 2 E Final Kinase Inhibitor Library D->E F Biochemical Kinase Assay E->F G Cell-Based Proliferation Assay F->G H SAR Analysis G->H

Caption: Proposed workflow for kinase inhibitor synthesis and evaluation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of kinase inhibitors derived from 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Protocol 1: Synthesis of Pyrimidine-5-carboxamides (Amide Coupling)

This protocol details the coupling of the carboxylic acid starting material with a diverse library of primary and secondary amines to generate a focused library of pyrimidine-5-carboxamides.

Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) minimizes side reactions and racemization, leading to clean product formation.[4][5]

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

  • A library of diverse primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrimidine-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase. This assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.[1]

Rationale: Luminescence-based kinase assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening. The principle relies on the depletion of ATP during the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • Synthesized pyrimidine-5-carboxamide inhibitors (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add a small volume of the diluted compounds. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Serial Dilution of Inhibitor Compounds B Addition to Assay Plate A->B D Initiate Reaction & Incubate B->D C Prepare Kinase/ Substrate/ATP Mix C->D E Add Luminescence Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrimidine-5-carboxamide inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The data generated from the kinase inhibition and cell proliferation assays should be tabulated for clear comparison of the synthesized compounds.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
Lead-01 Cyclopropyl3-fluoroaniline500.5
Lead-02 Isopropyl3-chloroaniline750.8
Lead-03 Cyclopropyl4-fluoroaniline1201.2
Lead-04 CyclopropylAniline2502.5

The structure-activity relationship (SAR) can be elucidated from this data. For example, in the hypothetical data above, a cyclopropyl group at the R¹ position and a 3-fluoroaniline at the R² position appear to be favorable for potent kinase inhibition and cellular activity.

Conclusion

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic use, coupled with robust synthetic protocols and rigorous biological evaluation, can significantly contribute to the discovery of new therapeutic agents for a range of diseases. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively utilize this promising chemical scaffold in their drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ohkubo, M., et al. (1999). Synthesis and Structure-Activity Relationships of 4-Anilino-pyrimidine-5-carboxamide Derivatives as a Novel Class of Spleen Tyrosine Kinase (Syk) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(21), 3307-3312.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Sridhar, J., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-2.
  • Han, S., et al. (2009). A Convenient Protocol for Amide Bond Formation for Electron Deficient Amines and Carboxylic Acids. Tetrahedron Letters, 50(44), 6049-6051.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

Application Notes and Protocols for Amide Bond Formation Using 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] The specific substitution pattern of 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid presents a unique building block for the synthesis of novel molecular entities. The carboxylic acid at the 5-position serves as a versatile handle for the introduction of diverse amine-containing fragments via amide bond formation, a critical transformation in the generation of compound libraries for drug discovery.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this pyrimidine derivative in amide coupling reactions. We will delve into the mechanistic underpinnings of the reaction, present robust and validated protocols, and offer insights into reaction optimization and product characterization.

Understanding the Reactivity of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

The reactivity of the carboxylic acid on the pyrimidine ring is influenced by the electronic properties of the substituents. The pyrimidine ring itself is electron-deficient. The 4-ethoxy group, being an electron-donating group through resonance, can modulate the overall electron density of the ring. Conversely, the 2-methylsulfanyl group can exhibit both inductive and resonance effects. It is generally considered that for pyrimidines, the overall electronic effect of such substituents can influence the reactivity of functional groups attached to the ring.[4][5]

A key consideration is the potential for side reactions involving the 2-(methylsulfanyl) group. However, studies on the reactivity of 2-methylthiopyrimidines indicate that this group is significantly less reactive towards nucleophilic attack compared to other leaving groups like sulfones, especially under the neutral to basic conditions typically employed for amide coupling.[6][7] This inherent stability is advantageous, as it minimizes the likelihood of undesired side reactions, allowing for selective amide bond formation at the 5-position carboxylic acid.

Mechanism of Amide Bond Formation: A Tale of Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents. Two of the most reliable and widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To suppress this side reaction and minimize racemization of chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[8]

EDC_HOBt_Mechanism RCOOH Pyrimidine-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt - EDC-Urea Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->Active_Ester Amide Pyrimidine-CONH-R' Active_Ester->Amide + Amine - HOBt Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium Salt-Mediated Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[10] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[11] This active ester is then readily attacked by the amine to furnish the amide product. HATU is particularly effective for coupling sterically hindered substrates and electron-deficient amines.[10][12]

HATU_Mechanism RCOOH Pyrimidine-COOH Carboxylate Pyrimidine-COO- RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Pyrimidine-CONH-R' Active_Ester->Amide + Amine - HOAt TMU Tetramethylurea Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and cost-effective method suitable for a wide range of amines.

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, 1M HCl)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq.).

  • Add the amine (1.1 eq.) and HOBt (1.2 eq.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

  • Add DIPEA or TEA (2.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[13]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered amines or when the EDC/HOBt method gives low yields.

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

  • Drying agent

Procedure:

  • Under an inert atmosphere, add 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[8]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[13]

Data Presentation: Comparative Overview of Coupling Methods

ParameterEDC/HOBtHATU
Reagent Class CarbodiimideUronium Salt
Cost LowerHigher
Byproduct Removal Water-soluble ureaWater-soluble tetramethylurea
Efficiency Good for most substratesExcellent, especially for hindered substrates
Racemization Risk Low with HOBtVery low
Typical Base DIPEA or TEADIPEA
Typical Solvent DMF, DCMDMF

Workflow and Characterization

The overall process from starting materials to the final purified amide is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start_Acid Pyrimidine-COOH Mixing Combine Reagents at 0°C to RT Start_Acid->Mixing Start_Amine Amine Start_Amine->Mixing Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Coupling_Reagent->Mixing Base Base (DIPEA) Base->Mixing Solvent Anhydrous Solvent (DMF or DCM) Solvent->Mixing Stirring Stir for 1-24h Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Aqueous Workup Monitoring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Flash Chromatography Concentrate->Purify NMR 1H & 13C NMR Purify->NMR MS Mass Spectrometry Purify->MS Purity HPLC Purify->Purity

Caption: General experimental workflow for amide bond formation.

Characterization of the final amide product should include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the newly formed amide.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a valuable building block for the synthesis of novel pyrimidine-5-carboxamides. The protocols detailed in this guide, utilizing either EDC/HOBt or HATU as coupling reagents, provide reliable and efficient methods for amide bond formation. The choice of reagent will depend on the specific amine substrate and project requirements. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the successful synthesis of a diverse range of amide derivatives for further investigation in drug discovery and development programs.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron. [Link]

  • The synthesis of pyrimidine‐5‐carboxamides. ResearchGate. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution. ResearchSpace. [Link]

  • Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]

  • Substituent effect on the site-selective reaction of pyrimidines. Tohoku University Repository. [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine. ResearchGate. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PMC. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. University of Science and Technology of China. [Link]

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Application

Application Notes and Protocols for the Catalytic Decarboxylation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Decarboxylation in Pyrimidine Chemistry Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Decarboxylation in Pyrimidine Chemistry

Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. The decarboxylation of pyrimidine-5-carboxylic acids is a key transformation, providing access to 5-unsubstituted pyrimidines, which can be difficult to synthesize through other routes. This process involves the removal of a carboxyl group, typically with the release of carbon dioxide, and its replacement with a proton (protodecarboxylation).[2] The target molecule, 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, possesses electron-donating ethoxy and methylsulfanyl groups, which can influence the reactivity of the molecule and the conditions required for efficient decarboxylation.

While thermal decarboxylation is a possibility, it often requires harsh conditions that can lead to decomposition, especially for highly functionalized molecules.[3] Catalytic methods, on the other hand, offer milder reaction conditions, higher yields, and greater functional group tolerance, making them highly desirable in a drug development setting. This guide provides an in-depth analysis of potential catalytic systems for the decarboxylation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, complete with detailed protocols and mechanistic insights.

Catalytic Systems for Decarboxylation

Based on established methodologies for the decarboxylation of other heteroaromatic and aromatic carboxylic acids, several catalytic systems show significant promise for the target transformation. The choice of catalyst can be critical and may depend on factors such as substrate stability, desired reaction time, and available equipment (e.g., microwave reactors).

Copper-Catalyzed Decarboxylation

Copper catalysts are a workhorse in decarboxylation reactions due to their low cost and high efficiency.[4] Several copper-based systems have been developed, with the choice of ligand playing a crucial role in catalyst activity and stability.

This system has proven effective for the rapid protodecarboxylation of a wide range of aromatic carboxylic acids.[5] Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[5]

Proposed Mechanism: The reaction is believed to proceed through the formation of a copper(I) carboxylate intermediate. The phenanthroline ligand stabilizes the copper center and facilitates the extrusion of CO2 to form an aryl-copper species. This intermediate is then protonated by a proton source in the reaction mixture (e.g., trace water or the solvent) to yield the decarboxylated product and regenerate the active catalyst.

Experimental Workflow for Copper-Catalyzed Decarboxylation

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add Substrate, Cu2O, and 1,10-Phenanthroline to Microwave Vial B Add Solvent (e.g., NMP/quinoline) A->B C Seal Vial B->C D Irradiate at High Temperature (e.g., 190°C) for a Short Duration (e.g., 5-15 min) C->D E Cool to Room Temperature D->E F Quench with Aqueous Solution E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: Workflow for microwave-assisted copper-catalyzed decarboxylation.

Detailed Protocol:

  • Reaction Setup: In a 10 mL microwave vial, combine 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 mmol), copper(I) oxide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Solvent Addition: Add a 3:1 mixture of N-methyl-2-pyrrolidone (NMP) and quinoline (4 mL).[5]

  • Sealing: Crimp the vial with a septum cap.

  • Microwave Reaction: Place the vial in a microwave reactor and heat to 190°C for 10-15 minutes.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 4-Ethoxy-2-(methylsulfanyl)pyrimidine.

Recent advancements have shown that using aliphatic amines, such as tetramethylethylenediamine (TMEDA), as ligands can significantly improve the efficiency of copper-catalyzed decarboxylation, allowing for lower reaction temperatures and shorter reaction times compared to systems using aromatic heterocyclic amines.[6]

Detailed Protocol:

  • Reaction Setup: In a sealed tube, combine 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 mmol), copper(I) bromide (0.1 mmol, 10 mol%), and TMEDA (0.3 mmol, 30 mol%).

  • Solvent Addition: Add NMP (5 mL) as the solvent.

  • Reaction: Heat the mixture at 120-140°C for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the microwave-assisted protocol.

Silver-Catalyzed Decarboxylation

Silver catalysts, particularly silver carbonate, have demonstrated high efficiency in the protodecarboxylation of a variety of heteroaromatic carboxylic acids.[7] The addition of a catalytic amount of a weak acid, such as acetic acid, can further enhance the reaction rate.[7]

Proposed Mechanism: The reaction is thought to proceed through the formation of a silver carboxylate intermediate. Thermal decomposition of this intermediate leads to the extrusion of CO2 and the formation of a heteroaryl-silver species. This organosilver intermediate is then protonated to yield the decarboxylated product. The presence of ortho-substituents or a ring heteroatom is believed to stabilize the transition state.[7][8]

Reaction Pathway for Silver-Catalyzed Decarboxylation

G A Pyrimidine-5-carboxylic Acid + Ag2CO3 B Silver Carboxylate Intermediate A->B Formation C Heat (Δ) D Heteroaryl-Silver Species + CO2 C->D Decarboxylation F 5-Unsubstituted Pyrimidine D->F Protonation E Proton Source (e.g., AcOH, DMSO) E->F

Caption: Proposed reaction pathway for silver-catalyzed decarboxylation.

Detailed Protocol:

  • Reaction Setup: In a sealed vessel, combine 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 mmol), silver carbonate (Ag2CO3, 0.1 mmol, 10 mol%), and acetic acid (0.05 mmol, 5 mol%).[7]

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to make a 0.5 M solution.[7]

  • Reaction: Heat the mixture at 120°C for 16 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Analysis of Catalytic Systems

Catalyst SystemTemperatureReaction TimeKey AdvantagesPotential Drawbacks
Cu2O / 1,10-Phenanthroline (Microwave) 190°C[5]5-15 min[5]Extremely fast, high throughput.Requires specialized microwave equipment, high temperature.
CuBr / TMEDA 120-140°C[6]1-3 h[6]Milder conditions, shorter time than traditional heating.Requires careful exclusion of air for optimal results.
Ag2CO3 / AcOH 120°C[7]16 h[7]Operationally simple, effective for heteroaromatics.Longer reaction time, higher cost of silver catalyst.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or the reaction temperature. For the copper-catalyzed reactions, ensure that the reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: If the starting material is not fully consumed, extend the reaction time. For microwave-assisted reactions, a slight increase in temperature or time may be beneficial.

  • Side Product Formation: The formation of side products may indicate decomposition of the starting material or product. In such cases, lowering the reaction temperature and extending the reaction time may be necessary. For copper-catalyzed reactions, the choice of ligand can also influence selectivity.

Conclusion

The catalytic decarboxylation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a feasible and highly valuable transformation for the synthesis of the corresponding 5-unsubstituted pyrimidine derivative. Both copper- and silver-based catalytic systems offer promising routes, each with its own set of advantages. The microwave-assisted copper-catalyzed method provides a rapid and efficient protocol suitable for high-throughput synthesis, while the TMEDA-ligated copper system offers milder conditions. The silver-catalyzed method, although slower, is operationally simple and has a proven track record with heteroaromatic substrates. The choice of the optimal method will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. The protocols provided herein serve as a robust starting point for the successful implementation of this important synthetic transformation.

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]

  • Bussolari, J. C., & McDonnell, P. A. (1998). A New, One-Step Synthesis of 5-Unsubstituted-3,4-dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 63(18), 6494–6495.
  • Kochi, J. K. (1965). The Mechanism of the Decarboxylation of Acids by Lead(IV) Acetate. Journal of the American Chemical Society, 87(11), 2500–2502.
  • Su, W., & Li, X. (2007). Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Carbonyl Compounds. Organic Letters, 9(24), 5059–5061.
  • Wikipedia. (2024). Decarboxylation. Retrieved from [Link]

  • An, J., & Song, C. (2012). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 41(43), 13417-13424. [Link]

  • European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP 1054004 A1.
  • Griesbeck, A. G., Kramer, W., & Oelgemoeller, M. (1999). Synthetic applications of photoinduced electron transfer decarboxylation reactions. Synlett, 1999(07), 1169-1178.
  • Wang, C., et al. (2017). Copper(i)-catalyzed radical decarboxylative imidation of carboxylic acids with N-fluoroarylsulfonimides.
  • Besset, T., et al. (2010). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Chemistry – A European Journal, 16(46), 13745-13749.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Google Patents. (2015). Process for manufacturing pyrimidine sulfamide derivatives. WO2015121397A1.
  • Gooßen, L. J., et al. (2008). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids.

Sources

Method

Application Note: Application of Pyrimidine-5-Carboxylic Acid Derivatives in Agrochemical Synthesis

Introduction & Mechanistic Rationale The pyrimidine-5-carboxylate scaffold has emerged as a privileged pharmacophore in modern agrochemical discovery, serving as the core structural motif in novel broad-spectrum fungicid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrimidine-5-carboxylate scaffold has emerged as a privileged pharmacophore in modern agrochemical discovery, serving as the core structural motif in novel broad-spectrum fungicides and insecticides [1]. The unique electron-deficient aromatic character of the pyrimidine ring imparts high metabolic stability against soil and plant degradation pathways. Furthermore, the nitrogen atoms at positions 1 and 3 act as critical hydrogen-bond acceptors, enabling highly specific interactions within the binding pockets of target enzymes such as Succinate Dehydrogenase (SDH) in fungi and Ryanodine Receptors (RyR) in lepidopteran pests [2].

However, the application of pyrimidine-5-carboxylic acid derivatives presents a significant synthetic challenge. The direct precursor, pyrimidine-5-carboxylic acid, is prohibitively expensive for ton-scale agrochemical manufacturing. Its traditional synthesis requires the cryogenic lithiation of 5-bromopyrimidine at –95 °C [1]. At higher temperatures, the highly electrophilic nature of the pyrimidine ring leads to competitive nucleophilic addition (Chichibabin-type reactions) or ring-opening. This application note details the efficacy of these derivatives, the mechanistic logic behind their mode of action, and provides a self-validating, scalable protocol that circumvents the cryogenic bottleneck.

Target Applications & Efficacy Data

Pyrimidine-5-carboxamides have demonstrated exceptional efficacy in crop protection. Table 1 summarizes the biological activity of key pyrimidine-5-carboxylic acid derivatives against common agricultural pests and pathogens, highlighting the structure-activity relationship (SAR) when modifying the 2- and 4-positions of the pyrimidine ring [2][3].

Table 1: Comparative Efficacy of Pyrimidine-5-Carboxamide Derivatives

Compound ClassTarget Pathogen / PestKey SubstituentsPrimary Mode of ActionEfficacy (Inhibition/Mortality)
Pyridylpyrazole Amides Plutella xylostella (Diamondback moth)2-Methyl-pyrimidine-5-carboxylateRyanodine Receptor Activation100% mortality at 50 mg/L
Methylthio Carboxamides Sclerotinia sclerotiorum (White mold)2-(Methylthio)-4-methylpyrimidineSDH Inhibition (Complex II)70.3% inhibition at 100 mg/L
Halogenated Pyrimidines Botrytis cinerea (Gray mold)2-Chloro-4-(trifluoromethyl)SDH Inhibition (Complex II)>85% inhibition at 50 mg/L

Synthetic Strategies: Overcoming the Cryogenic Bottleneck

In discovery chemistry, amidation of pyrimidine-5-carboxylic acid is routinely performed using standard coupling reagents (e.g., EDCI/HOBt). However, transitioning from discovery to process scale requires redesigning the route to avoid the –95 °C lithiation step.

Process chemists have successfully developed a convergent route utilizing a metal-halogen exchange strategy with isopropylmagnesium chloride ( i -PrMgCl) at a much more manageable –20 °C [1]. By carefully controlling the stoichiometry and utilizing a copper catalyst (CuCN·2LiCl), the resulting Grignard reagent can be trapped with electrophiles (such as pivaloyl chloride) without triggering the undesired addition to the electron-deficient pyrimidine ring.

SynthWorkflow Start 5-Bromopyrimidine Cryo Cryogenic Lithiation (-95°C, n-BuLi) Start->Cryo Discovery Route Grignard Metal-Halogen Exchange (i-PrMgCl, -20°C) Start->Grignard Process Route Acid Pyrimidine-5-Carboxylic Acid (Expensive) Cryo->Acid Amide Amidation (EDCI/HOBt) Discovery Target Acid->Amide Electrophile Electrophilic Trapping (CuCN catalyst) Grignard->Electrophile Ketone Pyrimidine Intermediate (Scalable Process) Electrophile->Ketone

Fig 1. Discovery vs. scalable process routes for pyrimidine-5-derivatives.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis of Pyrimidine-5-Carboxamides

This protocol is designed for the rapid generation of analog libraries for SAR screening. It utilizes EDCI to activate the carboxylic acid, preventing the formation of corrosive HCl associated with thionyl chloride activation.

Materials:

  • Pyrimidine-5-carboxylic acid (1.0 eq)

  • Target amine (e.g., substituted aniline) (1.1 eq)

  • EDCI·HCl (1.5 eq) and HOBt (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve pyrimidine-5-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add EDCI·HCl and HOBt. Stir at room temperature for 30 minutes.

    • Causality: HOBt reacts with the highly reactive O-acylisourea intermediate formed by EDCI to create a stable, yet reactive, active ester. This suppresses the formation of unreactive N-acylurea byproducts, ensuring high yields.

  • Amidation: Add the target amine followed dropwise by DIPEA. Stir for 12 hours at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl salt of the amine and EDCI, maintaining the nucleophilicity of the amine without competing for the active ester.

  • Self-Validation Check: Quench a 10 µL reaction aliquot into 1 mL of 1:1 Acetonitrile/Water. Analyze via LC-MS. The reaction is deemed complete when the UV peak corresponding to the active ester is <1% relative to the product mass.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Scalable Metal-Halogen Exchange Route

This protocol details the scalable formation of a pyrimidine intermediate, bypassing the need for cryogenic lithiation [1].

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • i -PrMgCl (2.0 M in THF, 1.1 eq)

  • Pivaloyl chloride (1.2 eq)

  • CuCN·2LiCl (1.0 M in THF, 0.05 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromopyrimidine in anhydrous THF (0.5 M) and cool the reactor to –20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Add i -PrMgCl dropwise over 45 minutes, maintaining the internal temperature strictly below –15 °C.

    • Causality: Temperature control is critical. If the temperature exceeds –15 °C, the Grignard reagent will act as a nucleophile rather than a base, attacking the electron-deficient pyrimidine ring to form undesired dihydropyrimidine impurities.

  • Self-Validation Check: Remove a 0.5 mL aliquot, quench in CD₃OD, and analyze by ¹H NMR. Complete metal-halogen exchange is confirmed by the disappearance of the 5-bromopyrimidine signal and the appearance of the deuterated pyrimidine signal.

  • Trapping: In a separate vessel, prepare a solution of pivaloyl chloride and CuCN·2LiCl in THF at –20 °C. Cannulate the pyrimidine Grignard solution into the electrophile solution over 1 hour.

    • Causality: The soluble CuCN·2LiCl complex facilitates a rapid transmetalation from magnesium to copper, forming a softer organocuprate intermediate. This ensures selective cross-coupling with the acid chloride and prevents homocoupling or ketone over-addition.

  • Quench: Quench the reaction with aqueous NH₄Cl, extract with MTBE, and distill the organic layer to yield the pure pyrimidine ketone intermediate.

Mode of Action (MoA) in Crop Protection

For fungicidal applications, pyrimidine-5-carboxamides primarily function as Succinate Dehydrogenase Inhibitors (SDHIs). They act by mimicking ubiquinone, binding to the ubiquinone-binding pocket (Q-site) of Complex II in the fungal mitochondrial respiratory chain. The pyrimidine nitrogens form critical hydrogen bonds with conserved tryptophan and tyrosine residues in the target site, halting ATP production and leading to pathogen apoptosis [2].

MoA Fungicide Pyrimidine-5-Carboxamide SDH Succinate Dehydrogenase (Complex II Q-site) Fungicide->SDH H-Bonding Ubiquinone Ubiquinone Reduction (Blocked) SDH->Ubiquinone Inhibits Respiration Fungal Cellular Respiration (Halted) Ubiquinone->Respiration ATP Depletion Death Pathogen Apoptosis Respiration->Death Cell Death

Fig 2. Mode of action of pyrimidine-5-carboxamide SDHI fungicides.

References

  • Title: Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs Source: Frontiers in Chemistry (Frontiers Media) URL: [Link]

Application

High-Resolution In Vitro Assay Preparation for Kinase Inhibitor Discovery Using 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Lead Discovery (FBLD), Kinase Profiling, and Hit-to-Lead Optimization Executive Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Lead Discovery (FBLD), Kinase Profiling, and Hit-to-Lead Optimization

Executive Rationale & Scaffold Analysis

In the development of targeted therapeutics, the pyrimidine-5-carboxylic acid core is recognized as a highly privileged pharmacophore, frequently deployed to target the ATP-binding hinge region of kinases. Specifically, 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2; MW: 214.04) serves as an optimal starting fragment for Fragment-Based Lead Discovery (FBLD).

The Causality of Scaffold Selection:

  • Hinge-Binding Potential: The pyrimidine nitrogen atoms act as critical hydrogen-bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

  • Orthogonal Functionalization: The 2-methylsulfanyl (methylthio) group is a classic synthetic handle. It can be readily oxidized to a sulfoxide or sulfone, enabling subsequent nucleophilic aromatic substitution ( SN​Ar ) with diverse amines to explore the solvent-exposed channel. Simultaneously, the 5-carboxylic acid provides a direct vector for amide coupling to probe the DFG-in/out pocket [1].

  • Photophysical Considerations: Derivatives of 2-methylsulfanyl-pyrimidine-5-carboxylic acids are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which can cause large Stokes-shifted fluorescence [2]. This inherent photophysical property dictates our choice of downstream biochemical assays; we must use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound autofluorescence interference.

Experimental Workflow Design

To establish a self-validating screening cascade, we employ a biophysical primary screen (Surface Plasmon Resonance) to confirm direct binding, followed by a biochemical secondary screen (TR-FRET) to confirm functional competition at the ATP site.

FBLD_Workflow A Target Preparation (Recombinant Kinase) C Primary Screen: SPR (Binding Affinity & Kinetics) A->C B Fragment Library (Pyrimidine Scaffold) B->C D Secondary Screen: TR-FRET (Biochemical Inhibition) C->D KD < 1 mM E Hit Validation (Orthogonal Assays) D->E IC50 validation F Hit-to-Lead Optimization (Scaffold Morphing) E->F Ligand Efficiency > 0.3

Caption: Fragment-Based Lead Discovery workflow utilizing SPR and TR-FRET for kinase inhibitor screening.

Step-by-Step Methodologies

Protocol A: Compound Solubilization & Quality Control

Fragments require screening at high concentrations (up to 1–5 mM), making solubility a primary bottleneck.

Scientific Causality: Aqueous buffers alone cannot dissolve this lipophilic fragment at screening concentrations. 100% DMSO is required for the master stock. However, to prevent protein denaturation, the final assay DMSO concentration must be strictly capped at ≤5% .

  • Master Stock Preparation: Weigh exactly 2.14 mg of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. Dissolve in 100 µL of anhydrous, LC-MS grade DMSO to yield a 100 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes.

  • Aqueous Dilution: Prepare an intermediate 10 mM stock by diluting 10 µL of the master stock into 90 µL of Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

  • Self-Validation (Dynamic Light Scattering - DLS): Critical Step. Analyze the 10 mM intermediate stock via DLS. If the polydispersity index (PDI) > 0.3 or particles > 100 nm are detected, the compound is forming colloidal aggregates. Aggregates cause false positives by sequestering the kinase. If aggregation is detected, lower the maximum screening concentration to 1 mM.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for fragment screening because it detects low-affinity ( KD​ in the μ M to mM range) and rapid off-rate interactions without requiring fluorescent labels.

Self-Validating System: We utilize a reference flow cell (FC1) activated and quenched without protein to subtract bulk refractive index changes caused by the DMSO solvent.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime with Running Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 5% DMSO).

  • Immobilization:

    • Activate Flow Cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target recombinant kinase (e.g., CDK4 or EGFR) diluted in 10 mM Sodium Acetate (pH 5.0) until an immobilization level of 3,000–4,000 Response Units (RU) is achieved.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a 5-point, 2-fold dilution series of the pyrimidine fragment (from 2 mM down to 125 µM) in Running Buffer.

    • Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Data Analysis: Subtract FC1 from FC2. Fit the resulting sensograms to a 1:1 steady-state affinity model to calculate the KD​ .

Protocol C: TR-FRET Biochemical Competition Assay

To validate that the fragment binds functionally at the ATP site, we utilize a competitive TR-FRET assay.

Scientific Causality: As noted in [2], these scaffolds can exhibit ESIPT, leading to broad fluorescence emission. Standard prompt fluorescence assays would suffer from massive background interference. TR-FRET utilizes a Europium ( Eu3+ ) donor with a long emission half-life (milliseconds). By introducing a 50-microsecond time delay before reading, all compound autofluorescence decays to zero, yielding a pristine signal-to-noise ratio.

TR_FRET Eu Eu-Anti-Tag Antibody Kinase Target Kinase Eu->Kinase Binds Tag Tracer Fluorescent Tracer Eu->Tracer FRET Signal (665 nm) Kinase->Tracer Active Site Binding Fragment Pyrimidine Fragment Fragment->Kinase Competes Fragment->Tracer Displaces

Caption: TR-FRET competitive binding mechanism for evaluating pyrimidine fragment affinity.

  • Reagent Preparation: Prepare a 2X Kinase/Eu-Antibody mix (e.g., 2 nM Kinase, 2 nM Eu-anti-GST antibody) and a 2X Tracer mix (e.g., 100 nM Kinase Tracer) in TR-FRET Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Assembly (384-well low-volume plate):

    • Dispense 5 µL of the 2X Kinase/Eu-Antibody mix into the wells.

    • Add 100 nL of the fragment (from a DMSO source plate) using an acoustic liquid handler (e.g., Echo 550) to achieve a final dose-response curve (1 mM to 100 nM).

    • Incubate for 15 minutes at room temperature to allow fragment pre-binding.

    • Add 5 µL of the 2X Tracer mix to initiate competition.

  • Readout & Self-Validation: Incubate for 1 hour. Read on a multi-mode microplate reader using TRF settings (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs). Calculate the Z′ -factor using DMSO-only (high signal) and a pan-kinase inhibitor like Staurosporine (low signal) controls. A Z′ -factor >0.6 validates the assay.

Quantitative Data Interpretation

Once the fragment is validated, its metrics must be calculated to determine if it is a suitable candidate for Hit-to-Lead synthetic expansion (e.g., converting the carboxylic acid to a carboxamide to increase potency, a proven strategy for pyrimidine scaffolds [1]).

Table 1: Quantitative FBLD Metrics for Pyrimidine-5-Carboxylic Acid Derivatives

MetricTypical Fragment RangeOptimized Lead TargetEquation / Definition
Affinity ( KD​ ) 100 µM – 2 mM< 10 nMDerived from SPR steady-state affinity fit
Ligand Efficiency (LE) 0.25 – 0.35> 0.30 LE=HeavyAtoms1.37×pIC50​​
Lipophilic Efficiency (LipE) 1.0 – 3.0> 5.0 LipE=pIC50​−cLogP
Biochemical IC50​ > 50 µM< 50 nMConcentration reducing TR-FRET signal by 50%

Note: The 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid scaffold has a Heavy Atom Count (HAC) of 14. Achieving an IC50​ of 100 µM yields an LE of ~0.39, making it an exceptionally efficient starting point for medicinal chemistry optimization.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry, ACS Publications[Link]

  • Functional group induced excited state intramolecular proton transfer process in 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester: a combined spectroscopic and density functional theory study Photochemical & Photobiological Sciences, RSC Publishing[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges encountered during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges encountered during the synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid .

This guide is designed to move beyond basic recipes, providing you with the chemical causality behind each step to ensure your workflows are robust, reproducible, and self-validating.

Process Overview & Mechanistic Pathway

The synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid[1] typically follows a two-step sequence starting from ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate[2].

  • Nucleophilic Aromatic Substitution (SNAr): The highly polarized C-Cl bond at position 4 is selectively displaced by sodium ethoxide.

  • Saponification: The ethyl ester at position 5 is hydrolyzed to yield the final carboxylic acid.

SynthesisWorkflow SM Starting Material: Ethyl 4-chloro-2-(methylsulfanyl) pyrimidine-5-carboxylate INT Intermediate: Ethyl 4-ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylate SM->INT NaOEt / Anhydrous EtOH 0°C to RT SIDE1 Side Product A: 2,4-Diethoxy derivative (Over-substitution) SM->SIDE1 Excess NaOEt / >20°C SIDE2 Side Product B: Premature Hydrolysis (Water contamination) SM->SIDE2 Moisture / NaOH present PROD Target Product: 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid INT->PROD 1. NaOH (aq) / THF 2. HCl to pH 3.0

Fig 1: Synthesis workflow of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and side reactions.

Quantitative Data Summary

To establish a baseline for your experiments, compare your current reaction parameters against our optimized metrics below. Deviations from these targets often indicate the root cause of yield loss.

ParameterStep 1: SNAr (Ethoxylation)Step 2: Saponification (Hydrolysis)
Primary Reagent Sodium Ethoxide (1.05 eq)Sodium Hydroxide (2.0 eq)
Solvent System Strictly Anhydrous EthanolTHF / Water (1:1 v/v)
Temperature Profile 0°C (Addition) → 20°C (Reaction)40°C
Reaction Time 2 – 4 hours3 – 5 hours
In-Process Control (IPC) LC-MS: < 1% Starting MaterialpH Meter: Adjust exactly to pH 3.0
Expected Yield 85% – 90%90% – 95%

Troubleshooting FAQs

Q1: During the ethoxylation step, my yield is low, and TLC shows a highly polar baseline spot. What is causing this? A: This is a classic symptom of premature ester hydrolysis or 4-hydroxy substitution, caused by moisture in your reaction. If your ethanol is not strictly anhydrous, water reacts with sodium ethoxide to generate sodium hydroxide. Hydroxide is a harder nucleophile and will rapidly attack the ester carbonyl (causing premature deprotection) or the C4 position (forming a 4-hydroxy pyrimidine)[3]. Actionable Fix: Use Karl Fischer titration to ensure your ethanol has <50 ppm water. Always prepare fresh sodium ethoxide under an inert atmosphere (Nitrogen or Argon) or use high-quality commercial grades[4].

Q2: My LC-MS data for the intermediate shows an impurity with a mass +10 Da higher than expected. How do I suppress this? A: You are observing the 2,4-diethoxy pyrimidine derivative. While the C4 position is highly activated by the adjacent ester and pyrimidine nitrogens, the methylsulfanyl (-SCH3) group at C2 is also a viable leaving group under strong nucleophilic attack. Actionable Fix: This is a kinetic vs. thermodynamic control issue. You must strictly limit the sodium ethoxide stoichiometry to 1.05 equivalents. Furthermore, ensure the reaction temperature does not exceed 20°C. At lower temperatures, the kinetic preference for the highly polarized C4-Cl bond dominates[3].

Q3: The final saponification yields a gummy residue instead of a crystalline powder. How can I improve the isolation of the carboxylic acid? A: The isolation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid relies entirely on its zwitterionic/isoelectric properties. If you acidify the aqueous layer too aggressively (pH < 1), the pyrimidine nitrogens will protonate, forming highly water-soluble hydrochloride salts. If the pH is too high (pH > 5), it remains as a soluble sodium carboxylate. Actionable Fix: Do not use pH paper. Use a calibrated pH meter and titrate the solution dropwise with 1M HCl to exactly pH 3.0. Cool the mixture to 4°C for 2 hours to force complete crystallization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Protocol 1: Ethoxylation (SNAr)
  • Preparation: Purge a dry, 500 mL 3-neck round-bottom flask with Nitrogen. Add ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (10.0 g, 43.0 mmol)[2] and anhydrous ethanol (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Addition: Dissolve sodium ethoxide (3.07 g, 45.1 mmol, 1.05 eq) in 50 mL of anhydrous ethanol. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and stir at 20°C for 3 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. Validation: Proceed only if the starting material peak is <1%. If >1%, stir for an additional hour.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as a pale solid.

Protocol 2: Saponification & Isolation
  • Hydrolysis: Dissolve the intermediate from Protocol 1 in THF (50 mL). Add a solution of NaOH (3.44 g, 86.0 mmol, 2.0 eq) dissolved in Water (50 mL).

  • Heating: Stir the biphasic mixture at 40°C for 4 hours.

  • IPC Check: Analyze via TLC (Hexane:EtOAc 3:1). Validation: The intermediate ester ( Rf​ ~0.6) must be completely absent, replaced by a baseline spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not evaporate the water).

  • Precipitation (Critical Step): Cool the remaining aqueous solution to 0–4°C in an ice bath. Insert a calibrated pH probe. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0. A thick white precipitate will form.

  • Isolation: Stir the suspension at 4°C for 2 hours to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight to yield pure 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid[1].

References

  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | CID 80008 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Alfa Acros Organics - Sodium Ethoxide (CAS 141-52-6). Scribd / Alfa Aesar Catalog. Available at:[Link]

Sources

Optimization

Troubleshooting solubility issues of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in organic solvents

Technical Support Center: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid Welcome to the technical support center for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2). This resource is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Welcome to the technical support center for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its solubility in organic solvents. Our goal is to equip you with the knowledge to overcome common challenges and optimize your experimental workflows.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. Its structure, featuring a carboxylic acid group, a pyrimidine ring, and ethoxy and methylsulfanyl substituents, dictates its solubility behavior.

PropertyValueSource
Molecular Weight214.24 g/mol
Purity≥98%
Melting Point160 - 163 °C[1]
AppearanceWhite to off-white solid

The presence of the carboxylic acid group suggests pH-dependent solubility in aqueous solutions and potential for hydrogen bonding. The pyrimidine core and the organic substituents contribute to its overall polarity and potential for dissolution in various organic solvents.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid not dissolving in my chosen organic solvent?

A1: This is a common issue that can stem from several factors:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental.[2] If the polarity of your solvent is significantly different from that of the compound, solubility will be poor.

  • Insufficient Solvent Volume: You may be attempting to dissolve too much solute in an inadequate amount of solvent, exceeding its saturation point.

  • Low Temperature: For many compounds, solubility increases with temperature.[3] Attempting to dissolve the compound at room temperature might not be sufficient.

  • Solid-State Properties: The crystalline form of the compound can impact its dissolution rate. A fine powder will dissolve faster than large crystals due to a greater surface area.[2][3]

Q2: I've tried common solvents like ethanol and methanol with limited success. What other solvents should I consider?

A2: Based on the behavior of similar pyrimidine carboxylic acids, consider the following, in order of increasing polarity and potential effectiveness:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving carboxylic acids.[4][5][6] They are strong hydrogen bond acceptors.

  • Ethers: Tetrahydrofuran (THF) or 1,4-dioxane can be effective, sometimes in combination with other solvents.[7]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may work, but their lower polarity might limit solubility.

Q3: Can I use heat to improve solubility?

A3: Yes, gently heating the solvent can significantly increase both the rate of dissolution and the amount of solute that can be dissolved.[3] However, be mindful of the compound's stability. It is recommended to perform a small-scale test and check for any signs of degradation (e.g., color change). The melting point of this compound is between 160-163°C, so staying well below this temperature is crucial.[1]

Q4: I managed to dissolve the compound by heating, but it precipitated out upon cooling. How can I prevent this?

A4: This indicates that you created a supersaturated solution. To maintain solubility at a lower temperature, you have a few options:

  • Use a Co-solvent System: Adding a second, more effective solvent (a "co-solvent") to your primary solvent can enhance overall solubility.[7]

  • Maintain a a slightly elevated temperature, if your experimental conditions allow.

  • Prepare a more dilute solution.

III. Troubleshooting Workflow

When faced with solubility challenges, a systematic approach is key. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Caption: A systematic workflow for troubleshooting solubility issues.

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of a suitable solvent.

Materials:

  • 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, THF, DCM, DMSO, DMF)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath

Procedure:

  • Preparation: Weigh out a small, consistent amount of the compound (e.g., 1-2 mg) into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 200 µL) to the corresponding vial.

  • Room Temperature Agitation: Cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution. If undissolved particles remain, allow the vial to sit for 5-10 minutes with occasional agitation.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another aliquot of the solvent (e.g., 200 µL) and repeat step 3. Continue this process up to a total volume of 1 mL. Note the approximate volume required for dissolution.

  • Heating: If the compound remains insoluble at room temperature, place the vial in a heating block or water bath set to a moderate temperature (e.g., 40-50°C). Do not exceed the boiling point of the solvent. Agitate intermittently and observe for dissolution.

  • Cooling and Observation: Once dissolved with heat, remove the vial from the heat source and allow it to cool to room temperature. Observe if any precipitation occurs.

  • Repeat for all Solvents: Perform this procedure for each solvent you are screening.

  • Data Analysis: Record your observations in a table to compare the solubility in different solvents.

Protocol 2: Co-solvent System Optimization

This protocol helps in finding an effective mixture of two solvents.

Materials:

  • Your primary solvent (in which the compound has low solubility)

  • A co-solvent (in which the compound has high solubility, e.g., DMSO)

  • The compound of interest

  • Vials and stirring equipment

Procedure:

  • Initial Suspension: Prepare a suspension of the compound in your primary solvent at the desired final concentration.

  • Titration with Co-solvent: While vigorously stirring the suspension, add the co-solvent dropwise or in small, measured aliquots (e.g., 1-5% of the total volume at a time).

  • Observe for Clarity: Continue adding the co-solvent until the solution becomes clear.

  • Determine the Ratio: Record the final volumes of both the primary solvent and the co-solvent to determine the minimum ratio required for complete dissolution.

  • Check for Stability: Allow the clear solution to stand at room temperature for a period to ensure that the compound does not precipitate out over time.

Protocol 3: The Impact of pH Adjustment (for aqueous-organic mixtures)

For carboxylic acids, solubility in aqueous-organic mixtures can often be dramatically increased by a change in pH.[7][8]

Materials:

  • The compound of interest

  • An organic solvent miscible with water (e.g., THF, acetonitrile, DMSO)

  • Deionized water

  • A dilute aqueous base (e.g., 0.1 M NaOH or a suitable organic base like triethylamine)

  • A pH meter or pH paper

Procedure:

  • Prepare a Suspension: Create a suspension of the compound in your chosen water-miscible organic solvent or a mixture of the organic solvent and water.

  • Add Base: While stirring, add the dilute base dropwise. The carboxylic acid will be deprotonated to its more soluble carboxylate salt.

  • Monitor pH and Dissolution: Monitor the pH of the solution and observe the dissolution of the solid. Continue adding the base until the compound is fully dissolved.

  • Note the Final pH: Record the pH at which complete dissolution occurs.

  • Re-precipitation Check: To confirm that the effect is pH-dependent, you can add a dilute acid to see if the compound precipitates out again as the pH is lowered. This is a crucial control step.[7]

V. Advanced Considerations and Mechanistic Insights

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can effectively participate in hydrogen bonding (like DMSO and DMF) are often more successful at solvating the molecule.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound plays a significant role in solubility.[2] If the lattice energy is very high, more aggressive solubilization methods may be needed.

  • Impact of Water: In some cases, the presence of a small amount of water in an organic solvent can surprisingly increase the solubility of carboxylic acids.[9][10] This is due to the formation of hydrogen-bonded networks that can better accommodate the carboxylic acid.

VI. Safety Precautions

  • Always consult the Safety Data Sheet (SDS) before handling 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and any solvents.[1][11][12][13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][11][12][13]

  • Handle the compound and solvents in a well-ventilated area or a fume hood.[1][11]

VII. References

  • How will you increase the solubility of organic compounds in water? - Quora. [Link]

  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]

  • Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Safety Data Sheet. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents - ResearchGate. [Link]

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. [Link]

  • Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - eScholarship. [Link]

Sources

Troubleshooting

How to prevent degradation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid during storage

Technical Support Center: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid A Guide to Ensuring Compound Integrity During Storage Welcome to the technical support guide for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

A Guide to Ensuring Compound Integrity During Storage

Welcome to the technical support guide for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who rely on the purity and stability of this reagent for reproducible and accurate experimental outcomes. Improper storage can lead to degradation, compromising the compound's efficacy and introducing unknown variables into your research. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and validating your storage protocols.

Chemical and Physical Properties

A foundational understanding of the compound's properties is crucial for designing an effective storage strategy.

PropertyValueSource
CAS Number 84936-81-2[1]
Molecular Formula C₈H₁₀N₂O₃S[1]
Molecular Weight 214.24 g/mol [1]
Purity Typically ≥98%[1]
InChI Key NQOQULVABMKPFQ-UHFFFAOYSA-N[1]

Frequently Asked Questions (FAQs): Optimal Storage & Handling

This section directly addresses the most common questions regarding the storage of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Q1: What is the ideal temperature for storing this compound?

For long-term stability (months to years), it is imperative to store the solid compound at -20°C .[2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[3][4] Storing at room temperature is strongly discouraged as it can accelerate degradation.[3]

Causality: Lower temperatures significantly reduce the rate of chemical reactions, including potential hydrolytic and oxidative degradation pathways that can affect the ethoxy, methylsulfanyl, and carboxylic acid functional groups.

Q2: How critical is protection from light?

Protection from light is highly recommended. The pyrimidine ring system can absorb UV light, which may induce photodegradation.[2] Always store the compound in an amber vial or a container wrapped in aluminum foil, and keep it in a dark location such as a freezer or a designated storage cabinet.[3][5]

Causality: Photons can provide the activation energy necessary to initiate cleavage of chemical bonds or trigger unwanted reactions, particularly in aromatic systems like pyrimidines.

Q3: Should I use a desiccator or an inert atmosphere?

Yes, both are crucial for long-term stability. The compound is susceptible to moisture and oxidation.

  • Moisture: The presence of a carboxylic acid group makes the compound potentially hygroscopic.[6] Moisture can facilitate hydrolysis of the ethoxy group. Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Atmosphere: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone. For long-term storage, it is best practice to blanket the solid compound with an inert gas like argon or nitrogen before sealing the container.[3]

Causality: Excluding moisture prevents acid- or base-catalyzed hydrolysis. An inert atmosphere removes atmospheric oxygen, a key reactant in the oxidation of the electron-rich sulfur atom.

Q4: Is it advisable to store this compound in solution?

Storing 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in solution for extended periods is not recommended as it significantly accelerates degradation.[2][3] If you must prepare a stock solution, adhere to these guidelines:

  • Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Prepare only the amount needed for the immediate experiment.

  • Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Understanding Degradation: Potential Pathways

The structure of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid contains several functional groups that can be susceptible to degradation under suboptimal storage conditions. While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on established chemical principles.

  • Hydrolysis of the Ethoxy Group: In the presence of moisture, particularly under acidic or basic conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, forming 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.[7]

  • Oxidation of the Methylsulfanyl Group: The thioether is prone to oxidation, which can convert the methylsulfanyl group into a methylsulfinyl (sulfoxide) or, under more aggressive conditions, a methylsulfonyl (sulfone) group. This is a common degradation pathway for sulfur-containing compounds.

  • Decarboxylation: While less common for aromatic carboxylic acids without specific activating groups, elevated temperatures could potentially lead to the loss of the carboxylic acid group.

  • Ring Opening: The pyrimidine ring itself can be susceptible to cleavage under harsh conditions, such as strong acid or base hydrolysis, or through oxidative pathways.[8]

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Potential Degradation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid cluster_products Degradation Products Parent Parent Compound 4-Ethoxy-2-(methylsulfanyl) -pyrimidine-5-carboxylic acid Hydrolysis Hydrolysis Product (4-Hydroxy derivative) Parent->Hydrolysis + H₂O (Moisture) Oxidation Oxidation Product (Sulfoxide/Sulfone) Parent->Oxidation + [O] (Air/Peroxides)

Caption: Likely degradation pathways for the parent compound.

Troubleshooting Guide

If you suspect compound degradation, use this guide to identify the cause and determine the appropriate course of action.

Issue ObservedPossible CauseRecommended Action
Inconsistent or unexpected experimental results. Degradation of the compound leading to a lower effective concentration or interference from degradation products.1. Verify Purity: Immediately analyze the purity of your sample using a stability-indicating method like HPLC or LC-MS.[3] 2. Obtain Fresh Sample: If degradation is confirmed, acquire a fresh, high-purity batch. 3. Review Procedures: Critically evaluate your storage and handling procedures against the recommendations in this guide.
Change in physical appearance (e.g., color change from white/off-white, clumping). Exposure to light, moisture, or elevated temperatures has likely caused significant degradation.1. Do Not Use: The sample's purity is compromised. It should be discarded following proper chemical waste disposal procedures.[3] 2. Implement Proper Storage: Ensure all future samples are stored in a dark, dry, and cold environment as recommended.[3][9]
Precipitation or color change in a stock solution. Compound degradation, poor solubility in the chosen solvent, or solvent contamination (e.g., with water).1. Prepare Fresh: Discard the old solution. Prepare a fresh stock solution using anhydrous solvent. 2. Check Solubility: If precipitation occurs immediately, you may be exceeding the compound's solubility limit. Try preparing a more dilute solution. 3. Filter: If necessary, filter the solution through a 0.22 µm syringe filter before use, but be aware this does not remove soluble degradation products.

Protocols for Stability Assessment

To ensure the utmost confidence in your results, you can perform stability testing on your own samples. Here are protocols for forced degradation and real-time stability studies.

Protocol 1: Forced Degradation Study

This study rapidly identifies potential degradation products and establishes a stability-indicating analytical method.

Objective: To intentionally degrade the compound under harsh conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (in separate vials):

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.[2]

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.[2]

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[2]

    • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.[3]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, alongside a control (unstressed) sample, by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. LC-MS can be used to identify the mass of the degradation products.[3]

Protocol 2: Real-Time Stability Study

Objective: To determine the appropriate storage conditions and shelf-life for the compound in your laboratory.

Methodology:

  • Sample Preparation: Aliquot the solid compound into several amber glass vials for each storage condition to be tested.

  • Storage Conditions:

    • -20°C, protected from light, in a desiccator.

    • 2-8°C, protected from light, in a desiccator.[3]

    • Room temperature (20-25°C), protected from light, in a desiccator.[3]

    • Room temperature (20-25°C), exposed to ambient light and humidity.[3]

  • Time Points: Designate analysis time points (e.g., 0, 1, 3, 6, 12, 24 months).

  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Analyze the purity of the sample by HPLC. Compare the results to the initial (time 0) analysis to determine the extent of degradation.

Below is a workflow diagram for making storage decisions.

G start Compound Received decision_duration Storage Duration? start->decision_duration long_term Long-Term (>1 month) decision_duration->long_term Long short_term Short-Term (<1 month) decision_duration->short_term Short store_long_solid Store at -20°C Inert Atmosphere Desiccated & Dark long_term->store_long_solid decision_form Physical Form? short_term->decision_form solid Solid decision_form->solid Solid solution Solution decision_form->solution Solution store_short_solid Store at 2-8°C Desiccated & Dark solid->store_short_solid store_solution Store at -80°C Anhydrous Solvent Aliquoted & Dark (Use Immediately if possible) solution->store_solution

Caption: Decision workflow for proper compound storage.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the integrity of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and the reliability of their scientific endeavors.

References

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Macrolide Antibiotics Journal. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). [Link]

  • Boston University Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • UW-Milwaukee. Specific Chemical Handling and Storage. [Link]

  • University of California, Berkeley, Environmental Health & Safety. Safe Storage of Hazardous Chemicals. [Link]

  • Aaron Chemicals. 2-Amino-6-methylpyrimidine-4-thiol Safety Data Sheet. (2024, November 1). [Link]

  • American Chemical Society. Chemical Storage. [Link]

  • Labforward. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). [Link]

  • Lab Manager. Handling and Storing Chemicals. (2025, October 21). [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Stony Brook University Environmental Health and Safety. Chemical Storage Guide. [Link]

  • Al-Achi, A., et al. (2009). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to optimize the synthesis of highly functionalized pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to optimize the synthesis of highly functionalized pyrimidine scaffolds.

Microwave-assisted organic synthesis (MAOS) is transformative for pyrimidine chemistry. By utilizing dielectric heating, microwave reactors provide rapid, uniform energy transfer directly to the reacting molecules, bypassing the thermal conductivity limits of traditional oil baths[1]. This rapid kinetic profile minimizes the degradation of sensitive functional groups—such as the methylsulfanyl (-SMe) moiety—and significantly improves overall yields[2].

I. Synthetic Workflow & Mechanistic Pathway

The synthesis of 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid follows a robust, four-step sequence. We begin with a cyclocondensation to form the pyrimidine core, followed by selective halogenation, nucleophilic aromatic substitution (SNAr), and final ester hydrolysis.

SynthesisWorkflow N1 Step 1: Condensation S-methylisothiourea + EMME N2 Intermediate 1 4-Oxo-pyrimidine derivative N1->N2 MW 120°C, 15 min N3 Step 2: Chlorination POCl3 + Catalyst N2->N3 N4 Intermediate 2 4-Chloro-pyrimidine derivative N3->N4 MW 100°C, 10 min N5 Step 3: Ethoxylation NaOEt / Anhydrous EtOH N4->N5 N6 Intermediate 3 4-Ethoxy ester derivative N5->N6 MW 80°C, 10 min N7 Step 4: Saponification NaOH, then HCl N6->N7 N8 Target Molecule 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid N7->N8 MW 80°C, 5 min

4-step microwave synthesis of 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

II. Step-by-Step Experimental Protocols & Validation

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Protocol 1: Cyclocondensation

Objective: Synthesis of ethyl 2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate.

  • Charge: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add S-methylisothiourea sulfate (1.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.0 mmol).

  • Solvent & Base: Add 3.0 mL of absolute ethanol followed by sodium ethoxide (1.1 mmol). Causality: The base neutralizes the sulfate salt, liberating the free isothiourea to initiate nucleophilic attack on the highly electrophilic EMME double bond.

  • Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes with high-speed stirring[1].

  • Workup: Cool to room temperature. Concentrate under reduced pressure, wash with water, and recrystallize from ethanol.

Validation Checkpoint: LC-MS must show the [M+H]+ peak for the 4-oxo intermediate. The complete disappearance of the EMME starting material peak confirms reaction completion.

Protocol 2: Chlorination

Objective: Synthesis of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.

  • Charge: Suspend the 4-oxo intermediate (1.0 mmol) in neat POCl₃ (5.0 mmol).

  • Catalyst: Add 0.1 equivalents of N,N-dimethylaniline. Causality: The amine acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate with POCl₃. This dramatically accelerates chlorination, reducing the time the sensitive -SMe group is exposed to harsh acidic conditions.

  • Irradiation: Irradiate at 100 °C for exactly 10 minutes.

  • Workup: Cool the vial and carefully quench the mixture by pouring it dropwise over crushed ice. Extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate[3].

Validation Checkpoint: Mass spectrometry must display a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Protocol 3: Ethoxylation (SNAr)

Objective: Synthesis of ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate.

  • Charge: Dissolve the 4-chloro intermediate (1.0 mmol) in 3.0 mL of strictly anhydrous ethanol.

  • Reagent: Add freshly prepared sodium ethoxide (1.1 mmol).

  • Irradiation: Irradiate at 80 °C for 10 minutes.

  • Workup: Neutralize with a few drops of 1M HCl, remove ethanol under vacuum, and extract with ethyl acetate.

Validation Checkpoint: ¹H NMR must reveal a new triplet-quartet integration pattern corresponding to the newly installed ethoxy group at the C4 position, alongside the existing ester ethoxy signals.

Protocol 4: Saponification

Objective: Synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

  • Charge: Dissolve the ethoxy ester (1.0 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (2.0 mL total volume).

  • Irradiation: Irradiate at 80 °C for 5 minutes.

  • Workup: Transfer to a round-bottom flask and evaporate the THF under reduced pressure. Chill the remaining aqueous phase in an ice bath and acidify dropwise with 1M HCl to pH 2-3.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Validation Checkpoint: IR spectroscopy must show a broad O-H stretch (2500–3000 cm⁻¹) and a shifted C=O stretch, confirming successful ester hydrolysis.

III. Quantitative Data Summary

The table below summarizes the optimized microwave parameters and expected yields for each step, allowing for rapid cross-comparison against conventional thermal heating.

StepTransformationReagents & SolventsMW Temp (°C)MW Time (min)Typical Yield (%)
1CondensationS-methylisothiourea, EMME, NaOEt, EtOH1201585 - 90
2ChlorinationPOCl₃, N,N-dimethylaniline (cat.)1001075 - 80
3EthoxylationNaOEt, Anhydrous EtOH801088 - 92
4SaponificationNaOH (aq), THF80590 - 95

IV. Troubleshooting Guides & FAQs

Q: Why am I seeing significant desulfurization or loss of the methylsulfanyl group during the chlorination step? A: The methylsulfanyl (-SMe) group is sensitive to extended heating in highly electrophilic environments. Traditional reflux in POCl₃ often leads to side reactions or cleavage. Microwave heating at strictly 100 °C for only 10 minutes minimizes the residence time. Ensure you are using the N,N-dimethylaniline catalyst; without it, the reaction is too slow, forcing you to extend the irradiation time and risk degrading the -SMe group.

Q: During the ethoxylation step, I am recovering the 4-oxo compound instead of the desired 4-ethoxy product. What went wrong? A: This is a classic case of ambient moisture competing as a nucleophile. The C4 position on the pyrimidine ring is highly activated. If your ethanol is not strictly anhydrous, hydroxide ions (formed from trace water reacting with ethoxide) will outcompete the ethoxide ion. This hydrolyzes the chloride back to the 4-oxo (tautomer of 4-hydroxy) derivative. Always use anhydrous solvents and freshly prepared NaOEt under an inert atmosphere.

Q: My final saponification yields a gummy residue instead of a clean precipitate upon acidification. How can I fix this? A: Gummy residues typically indicate the incomplete removal of THF prior to acidification, or the presence of unreacted starting ester. Ensure the saponification is complete via TLC. Crucially , before adding HCl, you must concentrate the reaction mixture under reduced pressure to completely strip off the THF. Dilute the remaining aqueous layer with a small amount of water, chill it to 0 °C, and add the HCl dropwise with vigorous stirring to induce proper crystallization.

Q: My microwave synthesizer aborted the run due to "arcing" during the chlorination step. How can I prevent this? A: Arcing in a microwave reactor is often caused by localized superheating of highly polarizable species (like POCl₃) or an insufficient reaction volume[1]. Ensure your reaction volume meets the minimum threshold for your specific vessel (typically >2 mL for a 10 mL vial). Set the magnetic stirring to the maximum allowable speed to ensure uniform heat distribution and dissipate localized hot spots.

V. References

  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives Source: ACS Combinatorial Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance when working with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. Our goal is to equip you with the expert knowledge and practical protocols necessary to ensure the success of your synthetic endeavors.

Introduction: Understanding the Challenge

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry. However, its reactivity, particularly at the carboxylic acid moiety, is often hampered by steric hindrance. The bulky ethoxy group at the 4-position and the methylsulfanyl group at the 2-position flank the carboxylic acid at the 5-position, creating a sterically congested environment. This can significantly impede the approach of nucleophiles, leading to sluggish reactions and low yields in standard amide coupling and esterification reactions. This guide will explore proven strategies to overcome these steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid failing or giving low yields?

Standard amide coupling reagents like DCC or EDC/HOBt often struggle with sterically hindered carboxylic acids. The bulky substituents on the pyrimidine ring impede the formation of the necessary activated intermediate and hinder the subsequent nucleophilic attack by the amine. This leads to incomplete reactions and the formation of side products.

Q2: What are the most effective types of coupling reagents for this sterically hindered pyrimidine carboxylic acid?

For sterically demanding substrates, more potent activating agents are required. Uranium/aminium salt-based reagents such as HATU , HBTU , and PyBOP are generally superior.[1][2] These reagents rapidly form highly reactive activated esters that are more susceptible to nucleophilic attack, even by bulky amines.

Q3: I am attempting to esterify the carboxylic acid with a secondary or tertiary alcohol and observing no product formation. What is the issue?

Esterification with sterically hindered alcohols is notoriously difficult. The classic Fischer esterification is often ineffective.[3] The Steglich esterification, which utilizes a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is a much better choice for such challenging transformations.[4][5][6][7]

Q4: Can I convert the carboxylic acid to an acyl chloride to improve reactivity?

While converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride is a common strategy, it can be problematic with electron-deficient heterocyclic systems like pyrimidines. The harsh conditions can lead to side reactions and decomposition of the pyrimidine ring. If this route is attempted, it should be done with extreme care and at low temperatures.

Troubleshooting Guide: Amide Bond Formation

Problem: Low to no conversion in amide coupling with a primary or secondary amine.

Logical Workflow for Troubleshooting Amide Coupling

Amide_Coupling_Troubleshooting start Low Conversion in Amide Coupling reagent Assess Coupling Reagent start->reagent Initial Check conditions Optimize Reaction Conditions reagent->conditions Reagent is Potent (e.g., HATU) success High Yield Achieved reagent->success Switched to Potent Reagent (e.g., HATU, PyBOP) purification Check Reactant Purity conditions->purification Still Low Yield conditions->success Optimization Successful (Temp, Time, Base) purification->success Purity Confirmed, Re-run Optimized Rxn

Caption: Troubleshooting workflow for amide coupling.

Solutions & Protocols:

  • Switch to a More Powerful Coupling Reagent:

    • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is known to be highly effective for sterically hindered couplings.[8][9][10][11][12]

    • Protocol 1: HATU-Mediated Amide Coupling

      • Dissolve 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.

      • Add the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

      • Add HATU (1.1 eq) to the mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, gently heating to 40-50 °C can increase the reaction rate. However, monitor for potential decomposition.

    • Reaction Time: Sterically hindered couplings may require longer reaction times. Allow the reaction to proceed for up to 24 hours.

    • Base: Ensure the use of a non-nucleophilic, sterically hindered base like DIPEA to minimize side reactions.

  • Consider a Two-Step Acyl Fluoride Approach:

    • For extremely challenging couplings, conversion to an acyl fluoride, which is more reactive than the carboxylic acid but generally more stable than an acyl chloride, can be effective.

    • Protocol 2: Amide Formation via Acyl Fluoride

      • In a dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

      • Add cyanuric fluoride (0.5 eq) and pyridine (1.5 eq) at 0 °C.

      • Stir at room temperature for 1-2 hours to form the acyl fluoride.

      • In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM.

      • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

      • Stir at room temperature for 2-6 hours.

Comparative Data for Amide Coupling Reagents
Coupling ReagentTypical ConditionsYield Range (Sterically Hindered Substrates)Key Considerations
DCC/HOBt DCM, 0 °C to RT, 12-24h10-40%Low efficiency; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.
EDC/HOBt DMF, RT, 12-24h30-60%Better than DCC as the urea byproduct is water-soluble, simplifying workup. Still may not be potent enough.[13]
PyBOP DMF, DIPEA, RT, 4-12h70-90%Highly effective, but produces a carcinogenic byproduct (HMPA). Handle with appropriate safety precautions.
HATU DMF, DIPEA, RT, 2-8h85-98%Generally considered one of the most effective reagents for hindered couplings with low rates of racemization.[8][10][12]

Troubleshooting Guide: Esterification

Problem: Incomplete esterification, especially with bulky alcohols.

Logical Workflow for Troubleshooting Esterification

Esterification_Troubleshooting start Low Yield in Esterification method Evaluate Esterification Method start->method Initial Check conditions Optimize Steglich/Yamaguchi Conditions method->conditions Using Steglich or Yamaguchi success High Yield Achieved method->success Switched to Steglich or Yamaguchi reagents Check Reagent Quality (DCC, DMAP) conditions->reagents Still Low Yield conditions->success Optimization Successful (Solvent, Temp) reagents->success Fresh Reagents Used, Re-run Optimized Rxn

Caption: Troubleshooting workflow for esterification.

Solutions & Protocols:

  • Employ the Steglich Esterification:

    • Recommendation: This is the go-to method for esterifying sterically hindered acids and alcohols. The key is the use of DCC (or EDC) as the coupling agent and a catalytic amount of DMAP.[4][5][6][7]

    • Protocol 3: Steglich Esterification

      • Dissolve 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

      • Cool the solution to 0 °C.

      • Add a solution of DCC (1.1 eq) in DCM dropwise.

      • Stir at 0 °C for 30 minutes and then at room temperature for 4-18 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Filter off the precipitated dicyclohexylurea (DCU).

      • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine, then dry and concentrate.

  • Consider the Yamaguchi Esterification for Macrolactonization or Hindered Esters:

    • Recommendation: This method is particularly effective for the formation of esters from sterically demanding carboxylic acids and alcohols. It involves the formation of a mixed anhydride in situ.[14]

    • Protocol 4: Yamaguchi Esterification

      • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

      • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.

      • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in toluene.

      • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours.

Comparative Data for Esterification Methods
Esterification MethodTypical ConditionsYield Range (Sterically Hindered Substrates)Key Considerations
Fischer Esterification Reflux in excess alcohol with catalytic acid (e.g., H₂SO₄)<10%Generally ineffective for this substrate due to steric hindrance and potential for pyrimidine ring degradation under harsh acidic conditions.[3]
Steglich Esterification DCC, DMAP (cat.), DCM, 0 °C to RT, 4-18h75-95%Highly effective for hindered substrates. The removal of the DCU byproduct is a key step in purification.[4][5][6][7]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then alcohol, DMAP, Toluene, RT, 12-24h80-95%Excellent for very hindered systems. The two-step, one-pot procedure requires careful control of reagents.[14]

Reaction Mechanisms

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus -H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO_minus->ActiveEster + HATU HATU HATU TMU Tetramethylurea ActiveEster->TMU (byproduct) Amide Amide (R-CO-NHR') ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt (byproduct)

Caption: Mechanism of HATU-mediated amide coupling.[9][10][11]

Mechanism of Steglich Esterification

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer and Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Mechanism of Steglich esterification.[4][5][6][15]

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. HATU. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide. [Link]

  • ResearchGate. Mechanism of the Steglich esterification with the GO/RGO. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Canadian Science Publishing. BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Reddit. Pyrimidin-2-ylboronic acid synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • PubMed. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists. [Link]

  • Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • Google Patents.
  • IUCr Journals. Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • PMC. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • PubMed. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • ResearchGate. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]

  • ChemBK. 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine. [Link]

  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid vs 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

An In-Depth Comparative Analysis for Drug Discovery Professionals: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid vs. 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid In the landscape of small molecule d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid vs. 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

In the landscape of small molecule drug discovery, even subtle structural modifications can lead to profound differences in biological activity, pharmacokinetic profiles, and overall therapeutic potential. This guide provides a comprehensive comparison of two closely related pyrimidine derivatives: 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. As a Senior Application Scientist, my goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively evaluate and differentiate these compounds for their specific research applications.

Foundational Overview: Structure and Physicochemical Properties

At their core, both molecules share a 2-(methylsulfanyl)pyrimidine-5-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The key distinction lies in the substituent at the 4-position of the pyrimidine ring: an ethoxy (-OCH2CH3) group versus a methoxy (-OCH3) group. This seemingly minor difference—a single methylene group—can significantly influence the compound's physicochemical properties, which in turn dictates its biological behavior.

Table 1: Comparison of Physicochemical Properties

Property4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acidRationale for Predicted Differences
Molecular Formula C8H10N2O3SC7H8N2O3SThe ethoxy variant has an additional CH2 group.
Molecular Weight 214.24 g/mol 200.22 g/mol The additional CH2 group increases the molecular weight.
LogP (Predicted) 1.5 - 2.01.0 - 1.5The larger, more nonpolar ethyl group in the ethoxy variant is expected to increase lipophilicity compared to the methyl group in the methoxy variant. This can impact membrane permeability and off-target effects.
pKa (Predicted) 3.5 - 4.53.5 - 4.5The carboxylic acid moiety is the primary determinant of the pKa. The electronic effects of the distant ethoxy and methoxy groups are likely to be similar, resulting in comparable acidity.
Polar Surface Area (PSA) ~95 Ų~95 ŲThe core scaffold and the key functional groups contributing to PSA (carboxylic acid, pyrimidine nitrogens, ether oxygen) are identical.
Chemical Identifiers CAS: 130843-03-3CAS: 130843-02-2Sourced from chemical supplier databases.

Inferred Biological and Pharmacological Profiles: A Mechanistic Perspective

The 2-(methylsulfanyl)pyrimidine core is a versatile pharmacophore. Derivatives have been explored as inhibitors of various enzymes, including kinases, and as modulators of cellular signaling pathways. The ethoxy versus methoxy substitution can influence:

  • Target Engagement: The additional ethyl group of the ethoxy variant provides an extra point of contact for potential hydrophobic interactions within a target's binding pocket. This could lead to enhanced potency and/or selectivity. Conversely, the smaller methoxy group might be a better fit for a more sterically constrained binding site.

  • Metabolic Stability: The ether linkages are potential sites of metabolism by cytochrome P450 enzymes. The ethoxy group may be subject to O-dealkylation at a different rate than the methoxy group, which could impact the compound's half-life and pharmacokinetic profile.

  • Solubility: While the predicted LogP suggests the ethoxy variant is more lipophilic, the overall aqueous solubility will also be influenced by the crystalline packing of the solid form. This is a critical parameter for formulation and bioavailability that must be experimentally determined.

Given the presence of the carboxylic acid and the pyrimidine ring, these compounds are of interest in areas such as oncology and inflammation where pyrimidine-based molecules have shown utility. For instance, the methoxy variant has been cited as an intermediate in the synthesis of compounds targeting cellular signaling pathways.

Experimental Workflow: A Head-to-Head Kinase Inhibition Assay

To empirically determine the comparative efficacy of these two compounds, a robust and well-controlled experimental plan is essential. Below is a detailed protocol for a representative in vitro kinase inhibition assay, a common application for this class of molecules.

Objective

To determine the half-maximal inhibitory concentration (IC50) of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid against a selected kinase (e.g., a tyrosine kinase relevant to a specific cancer signaling pathway).

Materials and Reagents
  • Kinase of interest (recombinant, purified)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity: Add 10 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution in DMSO Plate_Map Transfer 25 nL to 384-well Plate Compound_Prep->Plate_Map Add_Enzyme Add 5 µL Kinase/Substrate Mix Plate_Map->Add_Enzyme Enzyme_Mix Prepare Kinase/Substrate Master Mix ATP_Sol Prepare ATP Solution Add_ATP Add 5 µL ATP to Initiate Add_Enzyme->Add_ATP Incubate_1 Incubate for 60 min at RT Add_ATP->Incubate_1 Add_ADP_Glo Add 10 µL ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min at RT Add_ADP_Glo->Incubate_2 Add_Detection Add 20 µL Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min at RT Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Normalize Normalize Data to Controls Read_Plate->Normalize Curve_Fit Fit Dose-Response Curve Normalize->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

A Potential Signaling Pathway Context

Many pyrimidine-based inhibitors target protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Understanding the potential mechanism of action is crucial for interpreting experimental data.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine Inhibitor (Potential Target) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Conclusion and Future Directions

While 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid and 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid are structurally very similar, the seemingly minor difference between an ethoxy and a methoxy group can have significant implications for their biological activity and therapeutic potential. The ethoxy derivative's increased lipophilicity may enhance cell permeability and target engagement through hydrophobic interactions, but could also lead to different metabolic liabilities.

The provided experimental protocol offers a robust framework for a head-to-head comparison of their inhibitory potency. Further studies, including cell-based assays to assess effects on cell proliferation and viability, as well as pharmacokinetic studies to evaluate metabolic stability and bioavailability, are essential next steps in elucidating the full therapeutic potential of these compounds. This systematic approach will enable researchers to make data-driven decisions in the selection and optimization of lead candidates for drug development programs.

References

  • Google Patents. (n.d.). CN104892408A - Pyrrolo [2,3-d] pyrimidine compound, and preparation method and application thereof.
Validation

Comparative Reactivity Guide: Ethoxy vs. Methoxy Substituted Pyrimidine-5-Carboxylic Acids in Organic Synthesis

Executive Summary & Chemical Context Pyrimidine-5-carboxylic acid derivatives are highly versatile heterocyclic building blocks, serving as foundational scaffolds in the development of antiviral agents, anticancer therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyrimidine-5-carboxylic acid derivatives are highly versatile heterocyclic building blocks, serving as foundational scaffolds in the development of antiviral agents, anticancer therapeutics, and agrochemicals[1]. Their structural uniqueness allows them to act as potent anti-inflammatory agents, often evaluated in rigorous cellular models such as LPS-stimulated RAW macrophages[2].

When functionalizing these rings, the choice of an alkoxy substituent—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃)—profoundly dictates the molecule's downstream reactivity. As a Senior Application Scientist, selecting between these two substituents is rarely a trivial matter of lipophilicity; it is a calculated decision balancing steric hindrance, inductive electron withdrawal (-I), and resonance donation (+M). This guide objectively compares the reactivity profiles of methoxy and ethoxy substituted pyrimidine-5-carboxylic acids, providing field-proven experimental data and self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality: Electronic vs. Steric Topography

The reactivity of the pyrimidine-5-carboxylic acid core is governed by the push-pull dynamics of its substituents.

  • Electronic Effects (Inductive vs. Resonance): Both methoxy and ethoxy groups donate electron density into the pyrimidine ring via resonance (+M effect), stabilizing intermediates during electrophilic attacks. However, the methoxy group exerts a slightly stronger electron-withdrawing inductive effect (-I) due to the closer proximity of the electronegative oxygen to the core without the mitigating hyperconjugation of an extra methyl group. This makes methoxy-substituted pyrimidines slightly more electrophilic, accelerating Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions at adjacent halogenated sites[3].

  • Steric Hindrance: The ethoxy group possesses an additional methylene unit, increasing its rotational degrees of freedom. When positioned at the C4 position (ortho to the C5-carboxylic acid), the ethoxy group creates a steric shield. This significantly increases the activation energy required for bulky nucleophiles (e.g., primary/secondary amines) to attack the C5-carbonyl carbon during amidation.

Reactivity_Comparison Core Pyrimidine-5-Carboxylic Acid Core Scaffold Methoxy Methoxy Substitution (-OCH3) Core->Methoxy Ethoxy Ethoxy Substitution (-OCH2CH3) Core->Ethoxy Steric1 Low Steric Hindrance Methoxy->Steric1 Elec1 Stronger -I Effect (Higher Electrophilicity) Methoxy->Elec1 Steric2 High Steric Hindrance Ethoxy->Steric2 Elec2 Weaker -I Effect (Lower Electrophilicity) Ethoxy->Elec2 Rxn1 Fast Amidation & Rapid SNAr Steric1->Rxn1 Rxn2 Slower Amidation & Delayed SNAr Steric2->Rxn2 Elec1->Rxn1 Elec2->Rxn2

Mechanistic divergence of methoxy vs. ethoxy pyrimidine-5-carboxylic acids.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the reactivity of 4-methoxy vs. 4-ethoxy pyrimidine-5-carboxylic acids across standard synthetic transformations.

Parameter4-Methoxy-pyrimidine-5-carboxylic acid4-Ethoxy-pyrimidine-5-carboxylic acidMechanistic Causality
Amidation Yield (Bulky Amines) 85–92%60–75%Ethoxy's methylene protons create steric shielding around the adjacent C5-carbonyl carbon, hindering nucleophilic attack.
Reaction Time (Amidation) 2–3 hours6–8 hoursHigher activation energy is required for the ethoxy derivative due to steric clash in the tetrahedral intermediate.
SNAr Reactivity (at C2/C6) Highly ReactiveModerately ReactiveMethoxy exerts a slightly stronger electron-withdrawing inductive (-I) effect, increasing ring electrophilicity[3].
LiAlH₄ Reduction Product 1,6-Dihydropyrimidine1,6-DihydropyrimidineHydride selectively attacks the electron-deficient C6 position; both alkoxy groups provide +M stabilization[4].
Lipophilicity (LogP contribution) LowerHigher (~ +0.5 units)The additional -CH₂- group in ethoxy increases hydrophobic interactions, which is highly beneficial for target binding in drug design.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm mechanistic success.

Protocol 1: Sterically-Aware Amidation of Alkoxypyrimidine-5-Carboxylic Acids

Causality: Standard EDC/HOBt coupling often fails for 4-ethoxypyrimidine-5-carboxylic acids due to steric bulk. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, accelerating the reaction despite the steric hindrance of the ethoxy group.

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 mmol of the alkoxypyrimidine-5-carboxylic acid in 5 mL anhydrous DMF. Add 1.2 mmol HATU and 3.0 mmol DIPEA. Stir at 25°C for 15 minutes.

    • Validation Checkpoint: A distinct color change to pale yellow indicates the successful formation of the active ester.

  • Nucleophilic Addition: Add 1.1 mmol of the primary amine. For methoxy derivatives, maintain the reaction at 25°C. For ethoxy derivatives, elevate the temperature to 45°C to overcome the steric activation barrier.

  • Reaction Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The highly polar starting acid (R_f ~0.1) should completely convert to the less polar amide (R_f ~0.4) within 2 hours (methoxy) or 6 hours (ethoxy).

  • Workup & Isolation: Dilute the mixture with 20 mL EtOAc. Wash sequentially with 10 mL 1M HCl, 10 mL saturated NaHCO₃, and 10 mL brine.

    • Validation Checkpoint: This sequential washing is a self-validating purification step; HCl selectively removes unreacted amine, while NaHCO₃ deprotonates and removes any unreacted carboxylic acid into the aqueous layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol 2: Regioselective Hydride Reduction

Causality: Unlike standard aliphatic esters, pyrimidine-5-carboxylates are highly electron-deficient. Reduction with LiAlH₄ does not yield the expected primary alcohol; instead, the hydride selectively attacks the electron-deficient pyrimidine core at the C6 position, affording the 1,6-dihydropyrimidine derivative[4].

  • Preparation: Suspend 1.5 mmol of LiAlH₄ in 10 mL anhydrous THF at 0°C under an inert argon atmosphere.

  • Substrate Addition: Dissolve 1.0 mmol of the alkoxypyrimidine-5-carboxylate ester in 5 mL THF. Add this solution dropwise to the LiAlH₄ suspension over 10 minutes to safely control the exothermic reaction.

  • Reduction: Stir the mixture at 0°C for 2 hours.

    • Validation Checkpoint: Aliquot quenching and LC-MS analysis should reveal the [M+H]⁺ mass corresponding to the dihydro product, confirming that ring reduction occurred rather than ester reduction.

  • Fieser Quench: Quench the reaction carefully by sequentially adding 54 µL H₂O, followed by 54 µL 15% NaOH, and finally 162 µL H₂O.

    • Causality: This specific stoichiometric quench forms a dense, granular aluminum salt precipitate, trapping impurities and allowing for rapid filtration without emulsion formation.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with cold THF, and concentrate the filtrate to obtain the 1,6-dihydropyrimidine product.

References

  • Chem-Impex International. "Pyrimidine-5-carboxylic acid." Chem-Impex Catalog.
  • BenchChem. "A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives." BenchChem Technical Guides.
  • ResearchGate. "Reduction of Pyrimidine Derivatives by LiAlH4." Journal Publications.
  • PubMed (NIH). "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research.

Sources

Comparative

Mass spectrometry (LC-MS) validation for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

LC-MS/MS Method Development and Validation for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: A Comparative Guide Introduction: The Analytical Challenge 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Development and Validation for 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: A Comparative Guide

Introduction: The Analytical Challenge

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, quantifying this molecule in biological matrices presents a unique set of challenges due to its zwitterionic potential. The molecule contains a basic pyrimidine core (capable of protonation) and an acidic carboxylic acid moiety at the 5-position (capable of deprotonation).

Standard reversed-phase liquid chromatography (RP-LC) often struggles to retain low-molecular-weight polar carboxylic acids in their native form[1]. Furthermore, biological matrices like plasma introduce severe ion suppression zones that can mask the analyte if it elutes too early[2]. As an Application Scientist, developing a robust assay requires moving beyond trial-and-error to establish a methodology grounded in the molecule's physicochemical causality, fully compliant with ICH M10 bioanalytical validation guidelines[3].

Methodological Causality: Comparing Analytical Strategies

To objectively determine the best analytical approach, we must compare two distinct LC-MS/MS pathways based on the molecule's structural features.

  • Approach A: The Hydrophobic Route (C18 Column / ESI+ Mode) This traditional approach relies on a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the carboxylic acid, thereby neutralizing the molecule and forcing hydrophobic retention on a standard C18 column. The acidic environment simultaneously protonates the pyrimidine nitrogens, making Positive Electrospray Ionization (ESI+) the logical detection choice.

  • Approach B: The Pi-Pi Route (Biphenyl Column / ESI- Mode) Instead of fighting the molecule's polarity, this approach exploits it. By using a Biphenyl column, we leverage π−π interactions between the column's stationary phase and the electron-deficient pyrimidine ring. We utilize a buffered mobile phase (10 mM Ammonium Formate, pH ~4.0) to keep the carboxylic acid partially deprotonated. This allows for highly sensitive Negative Electrospray Ionization (ESI-) without the severe ion suppression typically caused by strong acids[1].

Optimization_Logic Analyte 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid ESI_Pos ESI Positive Mode Target: [M+H]+ Analyte->ESI_Pos Pyrimidine N Protonation ESI_Neg ESI Negative Mode Target: [M-H]- Analyte->ESI_Neg Carboxylic Acid Deprotonation MP_Acidic 0.1% Formic Acid (pH ~2.7) ESI_Pos->MP_Acidic Enhances + Ionization MP_Buffer 10mM NH4 Formate (pH ~4.0) ESI_Neg->MP_Buffer Prevents - Suppression Col_C18 C18 Column (Hydrophobic Retention) MP_Acidic->Col_C18 Col_Biph Biphenyl Column (Pi-Pi & Hydrophobic) MP_Buffer->Col_Biph

Fig 1. Mechanistic decision tree for LC-MS/MS optimization of the pyrimidine derivative.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating internal standards (IS) and matrix blanks, adhering strictly to ICH M10 standards[3]. Protein precipitation (PPT) is utilized due to its high throughput and proven recovery rates for pyrimidine derivatives[4].

Step-by-Step Plasma Extraction Workflow
  • Preparation of Standards : Prepare a 1 mg/mL primary stock solution of the analyte in methanol. Serially dilute in 50% methanol to create working standards ranging from 10 to 10,000 ng/mL.

  • Matrix Spiking : Aliquot 50 µL of blank human plasma into a 1.5 mL microcentrifuge tube. Spike with 5 µL of the working standard and 5 µL of Internal Standard (e.g., a stable isotope-labeled analog at 500 ng/mL).

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile/Methanol (50:50, v/v). Causality: A mixed organic solvent crashes out plasma proteins efficiently while maintaining the solubility of the polar pyrimidine derivative, preventing analyte co-precipitation.

  • Centrifugation : Vortex vigorously for 30 seconds to ensure complete mixing, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Dilution : Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. Causality: Diluting the highly organic extract with aqueous mobile phase prevents peak distortion and fronting (the "solvent effect") upon injection onto the LC column[5].

  • Injection : Inject 2 µL into the LC-MS/MS system.

Workflow S1 Plasma Aliquot (50 µL) S2 Add IS & PPT (150 µL Org) S1->S2 S3 Vortex & Spin (14,000g, 10m) S2->S3 S4 Supernatant Dilution (1:1) S3->S4 S5 LC-MS/MS Injection (2 µL) S4->S5

Fig 2. Step-by-step protein precipitation (PPT) and extraction workflow for plasma samples.

Quantitative Data & Performance Comparison

Both methodologies were validated using a triple quadrupole mass spectrometer. The comparative data clearly illustrates the performance differences between the two strategies.

Table 1: Chromatographic and Mass Spectrometry Parameters

ParameterApproach A (Hydrophobic / ESI+)Approach B (Pi-Pi / ESI-)
Column C18 (50 × 2.1 mm, 1.7 µm)Biphenyl (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 4.0)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Ionization Mode ESI PositiveESI Negative
Precursor Ion m/z 215.0 [M+H]+m/z 213.0 [M-H]-
Retention Time 1.2 minutes1.8 minutes
Peak Shape (Asymmetry) 1.4 (Slight tailing)1.05 (Excellent)

Table 2: ICH M10 Validation Results Summary

Validation MetricApproach A (C18 / ESI+)Approach B (Biphenyl / ESI-)ICH M10 Acceptance Criteria
Linear Range 5 – 1000 ng/mL1 – 1000 ng/mLN/A (Method Dependent)
LLOQ 5 ng/mL1 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision (CV%) 8.4%3.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 91.5% - 108.2%96.4% - 103.1%85% - 115%
Matrix Effect (CV%) 18.5% (Suppression)4.1% (Minimal)CV ≤ 15%[2]

Conclusion & Expert Recommendation

While both methods successfully quantify 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, Approach B (Biphenyl / ESI-) is scientifically superior .

The causality is clear: The carboxylic acid moiety yields a highly stable and abundant[M-H]- ion in negative mode. Conversely, the pyrimidine nitrogens are sterically hindered by the adjacent ethoxy and methylsulfanyl groups, reducing protonation efficiency in ESI+. Furthermore, the Biphenyl column provided a critical 50% increase in retention time (from 1.2 min to 1.8 min), shifting the analyte out of the early-eluting phospholipid suppression zone inherent to plasma samples[2]. By aligning the analytical chemistry with the molecule's innate properties, Approach B delivers a 5-fold increase in sensitivity (LLOQ of 1 ng/mL) and ensures strict compliance with ICH M10 matrix effect guidelines.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI (Molecules) URL: [Link]

  • Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS Source: ACS Publications (Journal of Proteome Research) URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation

Benchmarking 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: A Highly Orthogonal Scaffold for Drug Discovery

Introduction: The Pyrimidine Challenge in Medicinal Chemistry Pyrimidine-5-carboxylic acid derivatives are privileged pharmacophores, frequently utilized in the development of kinase inhibitors, anti-diabetic agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Challenge in Medicinal Chemistry

Pyrimidine-5-carboxylic acid derivatives are privileged pharmacophores, frequently utilized in the development of kinase inhibitors, anti-diabetic agents, and vanin-1 inhibitors[1]. However, the synthesis of heavily functionalized pyrimidines often suffers from severe bottlenecking. Traditional building blocks, such as 2,4-dichloropyrimidine-5-carboxylic acid, present significant synthetic challenges, including extreme moisture sensitivity and poor regioselectivity during sequential nucleophilic aromatic substitution (SNAr).

To overcome these limitations, 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has emerged as a superior alternative. By replacing the highly reactive halogens with a methylsulfanyl (thioether) group at C2 and an ethoxy group at C4, this scaffold offers exceptional shelf stability and, more importantly, strictly orthogonal reactivity. This enables medicinal chemists to perform sequential functionalizations—amidation, cross-coupling, and deprotection—without competitive side reactions[2][3].

Benchmarking Reactivity and Orthogonality

When designing a compound library, the choice of the starting pyrimidine building block dictates the efficiency of the entire synthetic route. Below is a quantitative and qualitative benchmarking of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid against two standard industry alternatives.

Benchmarking Parameter4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid2,4-Dichloropyrimidine-5-carboxylic acid2-Methylsulfanyl-4-hydroxypyrimidine-5-carboxylic acid
Shelf Stability Excellent (Stable >12 months, non-hygroscopic)Poor (Highly moisture sensitive, prone to rapid hydrolysis)Excellent (Stable, non-hygroscopic)
C5 Amidation >90% yield (Clean chemoselectivity, no side reactions)<50% yield (Competitive SNAr at C2/C4 by the amine nucleophile)~85% yield (Clean chemoselectivity)
C2 Functionalization Direct via Liebeskind-Srogl coupling (>80% yield)[2]Poor regioselectivity (Yields inseparable mixtures of C2/C4 products)Direct via Liebeskind-Srogl coupling
C4 Functionalization Tunable (Stable during C2 coupling; easily hydrolyzes to pyrimidinone)[2]Highly reactive but unselectiveRequires pre-activation (e.g., POCl3 conversion to chloride)

Mechanistic Workflow & Causality

The true power of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid lies in its programmable reactivity.

  • The C5-carboxylic acid is targeted first for amidation.

  • The C2-methylsulfanyl group is practically inert to standard nucleophiles but can be selectively activated by transition metals (Pd/Cu) for Liebeskind-Srogl cross-coupling[4].

  • The C4-ethoxy group acts as a robust masking agent that survives the first two steps but can be unmasked into a pyrimidin-4-one under acidic conditions[2].

G A 4-Ethoxy-2-(methylsulfanyl) pyrimidine-5-carboxylic acid B Step 1: C5 Amidation (Amine, HATU, DIPEA) A->B High Yield No C2/C4 interference C Step 2: C2 Liebeskind-Srogl (Boronic Acid, Pd, CuTC) B->C Cu(I) activates C-S bond Base-free conditions D Step 3: C4 Hydrolysis (Acidic Conditions) C->D Orthogonal to C2 Deprotects OEt E Final Functionalized Pyrimidin-4-one Scaffold D->E Yields target pharmacophore

Orthogonal functionalization workflow of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.

Validated Experimental Protocols

Protocol 1: Regioselective C5-Amidation

Objective: Form an amide bond at the C5 position without displacing the C2-SMe or C4-OEt groups.

  • Procedure:

    • Dissolve 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester.

    • Add the primary or secondary amine (1.1 equiv) dropwise.

    • Stir for 2 hours at room temperature.

    • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Scientific Causality: HATU is selected for its high efficiency in coupling electron-deficient aromatic acids. The mild basic conditions (DIPEA) and room temperature ensure that the C2-methylsulfanyl and C4-ethoxy groups remain completely unreactive, avoiding the competitive SNAr side-reactions typically observed with 2,4-dichloropyrimidines.

Protocol 2: C2-Functionalization via Liebeskind–Srogl Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C2 position.

  • Procedure:

    • In a microwave vial, combine the C5-amidated intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv).

    • Add Pd(PPh3)4 (5 mol%) as the catalyst.

    • Evacuate and backfill the vial with Argon (3x).

    • Add anhydrous 1,4-dioxane (0.1 M).

    • Irradiate in a microwave reactor at 100 °C for 45 minutes.

    • Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography.

  • Scientific Causality: The Liebeskind–Srogl reaction is uniquely suited for this scaffold. The thiophilic CuTC cofactor directly coordinates to the C2-sulfur atom, polarizing the C-S bond to facilitate oxidative addition by the Pd(0) catalyst[2][4]. Furthermore, CuTC acts as the transmetalation agent from the boronic acid under completely neutral, base-free conditions[4]. This orthogonality prevents unwanted hydrolysis or substitution of the C4-ethoxy group[5].

Protocol 3: C4-Ethoxy Deprotection to Pyrimidin-4-one

Objective: Unmask the C4-ethoxy group to yield the thermodynamically stable pyrimidin-4-one pharmacophore.

  • Procedure:

    • Dissolve the C2/C5-functionalized intermediate in a 1:1 mixture of 1,4-dioxane and 2M aqueous HCl.

    • Heat the mixture to 80 °C for 4 hours.

    • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3, and extract with EtOAc.

    • Purify to obtain the final functionalized pyrimidinone.

  • Scientific Causality: The ethoxy group serves as a robust, atom-economical masking group for the pyrimidinone core during the upstream amidation and cross-coupling steps. Under aqueous acidic heating, it undergoes facile hydrolysis driven by the thermodynamic stability of the resulting pyrimidin-4-one tautomer[2].

Conclusion

Benchmarking data clearly indicates that 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid outperforms standard di-halo pyrimidines in terms of stability, chemoselectivity, and synthetic versatility. By leveraging the orthogonal reactivity of the C2-methylsulfanyl group (via Liebeskind-Srogl coupling) and the C4-ethoxy group (via acidic deprotection), researchers can rapidly assemble complex, multi-functionalized pyrimidinone libraries with high fidelity and minimal purification bottlenecks.

References

  • Title: Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry Source: Organic Letters - ACS Publications URL: 2

  • Title: A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: Organic Letters - ACS Publications URL: 3

  • Title: Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis Source: PMC - National Institutes of Health URL: 4

  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: 5

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Operational Guide: Handling 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid

Executive Summary 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. While structurally invaluable, its physicochemical properties necessitate strict adherence to laboratory safety protocols. This guide provides researchers and drug development professionals with a field-proven, causality-driven framework for handling, personal protective equipment (PPE) selection, and spill remediation.

Physicochemical Hazard Profile & Causality

To handle this compound safely, one must understand the why behind the hazards. As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary; they are dictated by molecular structure:

  • Respiratory & Mucous Membrane Irritation (P304+P340, P337): As a fine crystalline powder, this compound poses a significant inhalation risk[1]. The pyrimidine-carboxylic acid moiety can cause acute irritation to the respiratory tract and ocular mucosa upon contact.

  • Dermal Sensitization (P302+P352): The methylsulfanyl (thioether) group can interact with skin proteins, leading to contact dermatitis or irritation upon prolonged exposure[1].

  • Oxidative Stability: Thioethers are susceptible to oxidation. The compound must be stored at 2-8°C under an inert nitrogen atmosphere to prevent degradation into sulfoxides or sulfones, which may possess altered toxicity profiles and ruin experimental yields[1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a critical scientific control. The following matrix summarizes the required PPE based on quantitative and qualitative hazard assessments.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile Gloves (Minimum 4-6 mil thickness)Nitrile provides superior chemical and puncture resistance compared to latex[2]. It prevents dermal absorption of the carboxylic acid derivative and eliminates latex-allergy risks[3]. Double-gloving is recommended during bulk transfers[3].
Eye Protection Safety Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient. Goggles provide a full seal to protect against aerosolized dust particles that cause severe eye irritation (P337)[1].
Respiratory N95 / P100 Particulate Respirator Required only if weighing outside a certified fume hood. Filters out fine crystalline particulates to prevent respiratory tract irritation[1].
Body Protection Knee-length Lab Coat (100% Cotton or FR)Provides a physical barrier against incidental contact. Must be removed before leaving the lab to prevent cross-contamination[3].

Operational Workflow: Step-by-Step Methodology

The following self-validating protocol ensures maximum safety and minimal degradation of the compound during routine laboratory operations.

Phase 1: Pre-Operation Setup

  • Environmental Verification: Ensure the chemical fume hood is operational. Validate safety by checking the digital monitor for a face velocity of 80-100 feet per minute (fpm) before opening any containers.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat[3]. Inspect gloves for micro-tears by trapping air in the fingers before proceeding[2].

  • Atmospheric Control: Purge the analytical balance area with a gentle stream of nitrogen if handling highly sensitive batches, as the compound requires inert storage[1].

Phase 2: Weighing and Transfer

  • Equilibration: Remove the compound from 2-8°C storage and allow the sealed container to reach room temperature in a desiccator. Causality: This prevents atmospheric moisture condensation on the cold powder, which can degrade the compound.

  • Static Mitigation: Use an anti-static ionizer near the balance. Pyrimidine powders often carry static charges, causing them to "jump" and aerosolize, increasing inhalation risks.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the powder into a pre-tared, sealable vial.

  • Sealing: Cap the vial immediately after weighing. Purge the primary storage container with nitrogen before returning it to the refrigerator[1].

Spill Response & Disposal Logistics

Spills involving solid chemical powders require specific techniques to prevent aerosolization. Never dry-sweep a powder spill [4].

Minor Spill Protocol (Benchtop/Hood):

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone[5].

  • Containment: Do not use a brush. Instead, cover the spilled powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust formation[4].

  • Collection: Carefully wipe up the dampened material, working from the outer edges toward the center to prevent spreading[6].

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe[1].

  • Disposal: Place all contaminated wipes and gloves into a clearly labeled, sealable hazardous waste container. Dispose of contents in accordance with local environmental regulations (P501)[1].

Exposure First Aid:

  • Skin Contact: Immediately wash with copious amounts of soap and water[1].

  • Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open[6]. Seek immediate medical attention.

Workflow Visualization

G Start Start: Chemical Handling (CAS: 84936-81-2) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate) PPE->Hood Weigh Weigh Powder (Use Anti-Static Tools) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Wet-Wipe Protocol (Do NOT Dry Sweep) SpillCheck->SpillYes Yes SpillNo Seal & Purge Container (Nitrogen Gas) SpillCheck->SpillNo No Dispose Dispose Waste (P501) SpillYes->Dispose Store Store at 2-8°C SpillNo->Store Store->Dispose Post-Reaction

Operational workflow and spill response logic for handling 4-Ethoxy-2-(methylsulfanyl)pyrimidine.

References

  • North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH) Office of Research Services. Spill in Laboratory: Response Procedures. Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. Retrieved from[Link]

  • Hanvo Safety. (2023). Types of Gloves Used in Laboratory. Retrieved from[Link]

  • University of Queensland. Chemical Spill and Response Guideline. Retrieved from [Link]

Sources

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